molecular formula C9H13N3O B13074873 Oxolan-3-yl(pyrimidin-2-yl)methanamine

Oxolan-3-yl(pyrimidin-2-yl)methanamine

Katalognummer: B13074873
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: LLBYIWUDINWYPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oxolan-3-yl(pyrimidin-2-yl)methanamine, with the CAS Number 1342438-98-5, is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . Its structure features a pyrimidine ring, a key nitrogen-containing heterocycle, linked to an oxolane (tetrahydrofuran) ring via a methanamine group. This specific molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery research. Compounds containing pyrimidine and oxolane motifs are frequently investigated as core structures in the synthesis of potential therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities. For instance, structurally related compounds have been developed as potent inhibitors of phosphodiesterase 2 (PDE2) for potential application in central nervous system disorders , and as kinase inhibitors for potential use in treating inflammatory conditions, autoimmune diseases, and proliferative disorders . Furthermore, novel synthetic derivatives incorporating pyrimidine rings have shown promise in recent research, demonstrating activities such as receptor tyrosine kinase inhibition, along with anticancer, antibacterial, and antifungal properties in preclinical studies . As a reagent, Oxolan-3-yl(pyrimidin-2-yl)methanamine serves as a critical intermediate for researchers designing and synthesizing novel compounds for biological evaluation. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H13N3O

Molekulargewicht

179.22 g/mol

IUPAC-Name

oxolan-3-yl(pyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2

InChI-Schlüssel

LLBYIWUDINWYPR-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1C(C2=NC=CC=N2)N

Herkunft des Produkts

United States
Foundational & Exploratory

What is the chemical structure of Oxolan-3-yl(pyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Oxolan-3-yl(pyrimidin-2-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and data from analogous structures, delineates its chemical identity, a proposed synthetic pathway with detailed protocols, and its potential biological significance. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel pyrimidine-based compounds for drug discovery and development.

Introduction and Chemical Identity

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a molecule that incorporates two key heterocyclic moieties: a pyrimidine ring and a tetrahydrofuran (oxolan) ring. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including several approved drugs, valued for its ability to engage in various biological interactions.[1][2] The oxolane (tetrahydrofuran) ring, particularly the 3-substituted variant, is increasingly utilized in medicinal chemistry as a versatile scaffold to enhance solubility and modulate pharmacokinetic properties.[3][4] The combination of these two fragments in a single molecule suggests a potential for novel pharmacological profiles.

Based on its structure, the formal nomenclature and key identifiers for this compound are established as follows:

IdentifierValueSource
Systematic Name (Oxolan-3-yl)(pyrimidin-2-yl)methanamineIUPAC Convention
CAS Number 1342438-98-5Chemical Supplier Data
Molecular Formula C₉H₁₃N₃O---
Molecular Weight 179.22 g/mol ---
Canonical SMILES C1C(C(N)C2=NC=CC=N2)COC1---

Proposed Synthesis and Experimental Protocol

While a specific, published synthesis for Oxolan-3-yl(pyrimidin-2-yl)methanamine has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established reactions of pyrimidine derivatives.[5][6] A highly convergent approach would involve the nucleophilic substitution of a suitable leaving group on a pyrimidine-methyl scaffold by (tetrahydrofuran-3-yl)methanamine.

The proposed synthesis leverages the reactivity of 2-(chloromethyl)pyrimidine hydrochloride, a commercially available and frequently used starting material for the synthesis of 2-substituted pyrimidine derivatives.[5] The core of this proposed synthesis is an SN2 reaction where the primary amine of (tetrahydrofuran-3-yl)methanamine acts as the nucleophile, displacing the chloride from the 2-(chloromethyl)pyrimidine.

Proposed Synthetic Scheme

Synthetic_Scheme reactant1 2-(Chloromethyl)pyrimidine Hydrochloride product Oxolan-3-yl(pyrimidin-2-yl)methanamine reactant1->product 1. reactant2 (Tetrahydrofuran-3-yl)methanamine reactant2->product 2. reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, Acetonitrile) Room Temperature to 60°C reagents->product

Caption: Proposed synthesis of Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Detailed Experimental Protocol

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride

  • (Tetrahydrofuran-3-yl)methanamine[7][8]

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of (tetrahydrofuran-3-yl)methanamine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.5 equivalents). Stir the resulting suspension at room temperature for 20-30 minutes to ensure a homogenous mixture.

  • Addition of Electrophile: Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equivalent) portion-wise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60°C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Potential Biological Significance and Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial effects.[1][2][9] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions with biological targets.

The incorporation of the (tetrahydrofuran-3-yl)methanamine moiety is a modern strategy in drug design. This fragment can improve aqueous solubility and introduce a three-dimensional character to the molecule, which can lead to enhanced binding affinity and selectivity for its biological target.[3] Molecules containing this fragment have been explored for a variety of therapeutic applications.[3][10]

Given the established roles of these two structural components, Oxolan-3-yl(pyrimidin-2-yl)methanamine could be a valuable lead compound for screening in various disease models. Its structure suggests potential interactions with kinases, a common target for pyrimidine-based drugs, or other enzymes where the combination of a flat aromatic system and a flexible, polar side chain is favorable for binding.[2]

Analytical Characterization

To confirm the identity and purity of synthesized Oxolan-3-yl(pyrimidin-2-yl)methanamine, a standard battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structural integrity of the molecule, showing the characteristic chemical shifts and coupling constants for the protons and carbons in both the pyrimidine and tetrahydrofuran rings, as well as the methylene bridge and amine group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the aliphatic and aromatic portions, C=N and C=C stretches of the pyrimidine ring, and the C-O-C stretch of the tetrahydrofuran ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.

Conclusion

Oxolan-3-yl(pyrimidin-2-yl)methanamine represents an intriguing, yet underexplored, chemical entity with significant potential in the field of medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, based on established chemical precedent. The convergence of the biologically significant pyrimidine core with the favorable physicochemical properties imparted by the tetrahydrofuran moiety makes this compound a promising candidate for further investigation in drug discovery programs. The proposed synthetic protocol is designed to be accessible and efficient, providing a clear path for researchers to synthesize this molecule and explore its therapeutic potential.

References

  • ACS Publications.

  • National Center for Biotechnology Information.

  • MDPI.

  • MDPI.

  • ResearchGate.

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  • Benchchem.

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  • American Journal of Heterocyclic Chemistry.

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  • Google Patents.

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An In-depth Technical Guide to Oxolan-3-yl(pyrimidin-2-yl)methanamine: A Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Oxolan-3-yl(pyrimidin-2-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. The document details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents a detailed analysis of its structure. A plausible synthetic pathway is proposed, grounded in established chemical principles for analogous structures. Furthermore, the guide explores the potential applications of this compound in drug development, contextualized by the known pharmacological relevance of its constituent oxolane and pyrimidine moieties. This whitepaper aims to serve as a foundational resource for researchers engaged in the exploration and utilization of novel heterocyclic compounds for therapeutic innovation.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in a vast array of pharmaceuticals.[1] Oxolan-3-yl(pyrimidin-2-yl)methanamine belongs to this critical class of molecules, integrating two key pharmacophoric motifs: a pyrimidine ring and an oxolane (tetrahydrofuran) ring. The pyrimidine core is a fundamental building block of nucleobases and is found in numerous approved drugs, including antihypertensives and anti-HIV agents.[1] Similarly, saturated oxygen-containing heterocycles like oxolane are increasingly utilized in drug design to modulate physicochemical properties such as solubility and metabolic stability.[2]

This guide provides a detailed examination of the molecular characteristics and a proposed synthetic strategy for Oxolan-3-yl(pyrimidin-2-yl)methanamine, positioning it as a valuable scaffold for further investigation in drug discovery programs.

Physicochemical Properties and Structural Analysis

The fundamental properties of Oxolan-3-yl(pyrimidin-2-yl)methanamine are summarized below. These data are essential for any experimental work, including reaction stoichiometry, analytical characterization, and formulation.

PropertyValueSource
Molecular Formula C9H13N3O[3]
Molecular Weight 179.22 g/mol [3]
CAS Number 1342438-98-5[3]
Canonical SMILES NC(C1COCC1)C2=NC=CC=N2[3]

Structural Analysis:

The molecule's structure is characterized by a central methanamine group linking a pyrimidin-2-yl group and an oxolan-3-yl group.

  • Pyrimidine Ring: This aromatic diazine ring is a well-known hydrogen bond acceptor and can participate in π-stacking interactions, making it a privileged scaffold for engaging with biological targets.

  • Oxolane (Tetrahydrofuran) Ring: This saturated heterocycle introduces a degree of three-dimensionality and can serve as a metabolically stable surrogate for more labile groups. Its oxygen atom can also act as a hydrogen bond acceptor.

  • Methanamine Linker: The primary amine group is a key functional handle. It is basic and can be protonated at physiological pH, potentially forming ionic interactions with acidic residues in protein binding pockets. It also provides a site for further chemical modification.

G Oxolan3ol Oxolan-3-ol Oxidant PCC or Swern Oxidation Oxolan3ol->Oxidant PyrimidineAmine 2-(Aminomethyl)pyrimidine Imine Imine Intermediate (transient) PyrimidineAmine->Imine Oxolan3one Oxolan-3-one Oxolan3one->Imine + 2-(Aminomethyl)pyrimidine ReducingAgent NaBH(OAc)3 or NaBH3CN Imine->ReducingAgent Product Oxolan-3-yl(pyrimidin-2-yl)methanamine Oxidant->Oxolan3one ReducingAgent->Product

Caption: Proposed synthetic workflow for Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Step 1: Oxidation of Oxolan-3-ol to Oxolan-3-one

Causality: The synthesis begins with a commercially available precursor, oxolan-3-ol. To facilitate the key C-N bond formation via reductive amination, the secondary alcohol must first be oxidized to the corresponding ketone, oxolan-3-one. This creates the electrophilic carbonyl carbon necessary for the subsequent reaction with the nucleophilic amine.

Protocol:

  • Dissolve oxolan-3-ol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C to control the exothermic reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove chromium byproducts.

  • Concentrate the filtrate under reduced pressure to yield crude oxolan-3-one, which can be purified by distillation or used directly in the next step.

Step 2: Reductive Amination

Causality: This is the key bond-forming step. The ketone (oxolan-3-one) reacts with the primary amine (2-aminomethylpyrimidine) to form a transient imine intermediate. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final secondary amine product. NaBH(OAc)₃ is chosen as it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine, driving the reaction to completion. [4] Protocol:

  • Dissolve oxolan-3-one (1.0 eq) and 2-aminomethylpyrimidine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (1-2 eq) to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Potential Applications in Drug Discovery

The structural combination of the pyrimidine and oxolane rings suggests significant potential for Oxolan-3-yl(pyrimidin-2-yl)methanamine as a scaffold in drug discovery.

  • Kinase Inhibition: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The amine linker allows the oxolane group to be projected into the solvent-exposed region or other sub-pockets of the ATP-binding site, potentially enhancing potency and selectivity.

  • GPCR Modulation: Heterocyclic amines are frequently found in ligands for G-protein coupled receptors (GPCRs). The specific geometry and hydrogen bonding capabilities of this molecule could make it a candidate for screening against various GPCR targets.

  • Metabolic Stability: The oxetane ring, a four-membered analogue of oxolane, has been successfully used to improve metabolic stability and solubility in drug candidates. [2]The oxolane ring in the title compound is expected to confer similar advantages, making it an attractive building block for creating more drug-like molecules.

  • Versatile Intermediate: The primary amine serves as a crucial point for further chemical elaboration, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This is a common strategy in medicinal chemistry to optimize lead compounds. [5][6]

Conclusion

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a compound with a compelling molecular architecture for applications in medicinal chemistry and drug development. Its constituent parts, the pyrimidine and oxolane rings, are both well-regarded motifs for enhancing biological activity and optimizing pharmacokinetic properties. The proposed synthetic route is efficient and relies on well-understood, high-yielding chemical transformations. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising heterocyclic scaffold.

References

  • Frontiers in Chemistry. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • MDPI. (2008, April 9). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(3R)-oxolan-3-yl]oxypyrimidin-2-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]

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An In-depth Technical Guide to Oxolan-3-yl(pyrimidin-2-yl)methanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Oxolan-3-yl(pyrimidin-2-yl)methanamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document consolidates foundational knowledge of its constituent moieties—pyrimidine and tetrahydrofuran (oxolane)—to propose a robust framework for its synthesis, characterization, and potential therapeutic applications.

Introduction and Chemical Identity

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a unique molecular scaffold that marries the biological significance of the pyrimidine ring with the favorable pharmacokinetic profile often associated with the tetrahydrofuran moiety. The pyrimidine core is a cornerstone of numerous bioactive molecules, including nucleobases and a wide array of approved drugs.[1][2][3] The oxolane ring, a saturated five-membered ether, is frequently incorporated into drug candidates to enhance solubility and metabolic stability.

Chemical Identifier:

IdentifierValue
Chemical Name Oxolan-3-yl(pyrimidin-2-yl)methanamine
CAS Registry Number 1342438-98-5 [4]
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol

An isomeric form, 3-(pyrimidin-2-yl)oxolan-3-amine hydrochloride, has been identified with CAS Registry Number 2219419-45-9, highlighting the importance of precise structural confirmation in any research endeavor.[5]

Proposed Synthetic Route and Experimental Protocol

A definitive, peer-reviewed synthesis for Oxolan-3-yl(pyrimidin-2-yl)methanamine is not widely published. However, based on established principles of pyrimidine chemistry, a highly plausible and efficient synthetic route involves the nucleophilic substitution of a reactive pyrimidine precursor with an appropriate oxolane-containing amine. A logical and field-proven approach would utilize 2-(chloromethyl)pyrimidine hydrochloride as the electrophilic pyrimidine source.

Retrosynthetic Analysis

The proposed synthesis involves a standard SN2 reaction, a cornerstone of synthetic organic chemistry. The key disconnection is at the C-N bond formed between the pyrimidine's methylene bridge and the amine.

G cluster_precursors Synthetic Precursors Target Oxolan-3-yl(pyrimidin-2-yl)methanamine Disconnect C-N Bond Disconnection (S N 2) Target->Disconnect Pyrimidine 2-(Chloromethyl)pyrimidine (Electrophile) Disconnect->Pyrimidine Amine (Oxolan-3-yl)methanamine (Nucleophile) Disconnect->Amine

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol describes the N-alkylation of (Oxolan-3-yl)methanamine with 2-(chloromethyl)pyrimidine hydrochloride.[6]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • (Oxolan-3-yl)methanamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (Oxolan-3-yl)methanamine (1.1 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.5 eq).

  • Stir the resulting suspension at room temperature for 20-30 minutes to ensure complete deprotonation of the amine.

  • Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Oxolan-3-yl(pyrimidin-2-yl)methanamine.

G cluster_workflow Synthetic Workflow Start 1. Dissolve amine in DMF + Base Add_Pyrimidine 2. Add 2-(chloromethyl) pyrimidine HCl Start->Add_Pyrimidine Heat 3. Heat (60-80°C) + TLC Monitoring Add_Pyrimidine->Heat Workup 4. Quench with H₂O + EtOAc Extraction Heat->Workup Purify 5. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: Proposed workflow for the synthesis of the title compound.

Structural Characterization

The structural integrity of the synthesized compound must be validated through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.[7] Expected ¹H NMR signals would include characteristic peaks for the pyrimidine ring protons, the methylene bridge protons, and the protons of the oxolane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[7] Electrospray ionization (ESI) would be a suitable method.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
XLogP30.2PubChem[8]
Hydrogen Bond Donor Count1PubChem[8]
Hydrogen Bond Acceptor Count4PubChem[8]
Rotatable Bond Count3PubChem[8]

Potential Applications in Drug Development

The combination of a pyrimidine ring and a tetrahydrofuran moiety suggests significant potential in medicinal chemistry. Pyrimidine derivatives are known to exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][9]

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors feature a pyrimidine core that interacts with the hinge region of the ATP-binding pocket. The oxolane group could be tailored to occupy adjacent hydrophobic pockets, potentially leading to potent and selective inhibitors.[10]

  • Infectious Diseases: The pyrimidine scaffold is present in numerous antibacterial and antiviral drugs.[3] This compound could serve as a starting point for novel antimicrobial agents.

  • Central Nervous System (CNS) Disorders: The physicochemical properties imparted by the oxolane group may enhance blood-brain barrier penetration, making this scaffold interesting for CNS targets.

The amine functionality provides a convenient handle for further derivatization, allowing for the generation of a chemical library to explore structure-activity relationships (SAR) for various biological targets. This process is fundamental to modern drug discovery.

G cluster_apps Potential Therapeutic Applications Core Oxolan-3-yl(pyrimidin-2-yl)methanamine Scaffold Oncology Oncology (Kinase Inhibition) Core:f0->Oncology Bioisosteric replacement Infection Infectious Disease (Antimicrobial) Core:f0->Infection Scaffold hopping CNS CNS Disorders (BBB Penetration) Core:f0->CNS Improve PK/PD

Caption: Potential applications derived from the core scaffold.

Conclusion and Future Directions

Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS 1342438-98-5) represents a promising, yet underexplored, chemical entity. This guide provides a scientifically-grounded, albeit proposed, pathway for its synthesis and characterization. The true value of this scaffold will be unlocked through its synthesis and subsequent evaluation in a variety of biological assays. Researchers are encouraged to use the protocols and insights herein as a foundation for their own investigations into the therapeutic potential of this and related molecules. The convergence of the well-established bioactivity of pyrimidines and the favorable properties of the oxolane ring makes this a compelling area for future research in drug discovery.

References

  • Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Retrieved from [Link]

  • Kim, J. H., et al. (2003). Synthesis and biological evaluation of pyrimidine nucleosides fused with 3',4'-tetrahydrofuran ring. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 719-721. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(19), 6296. Retrieved from [Link]

  • Khafagy, M. M., et al. (2015). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. International Journal of Pharmacy and Technology, 7(2), 5869-5883. Retrieved from [Link]

  • Sayed, S. M., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 9(2), 1-10. Retrieved from [Link]

  • Kumar, D., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(5), 701-709. Retrieved from [Link]

  • Kumar, V., & Sharma, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). Retrieved from [Link]

  • Singh, A., & Kumar, A. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Journal of Pharmaceutical and Medicinal Chemistry, 7(1), 1-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(3R)-oxolan-3-yl]oxypyrimidin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • ECHA. (n.d.). 3-(pyrimidin-2-yl)oxolan-3-amine hydrochloride. Retrieved from [Link]

  • Wang, Y., et al. (2023). 8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors. Journal of Medicinal Chemistry, 66(5), 3558–3572. Retrieved from [Link]

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Comprehensive Safety and Handling Whitepaper: Oxolan-3-yl(pyrimidin-2-yl)methanamine in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS: 1342438-98-5) is a highly versatile bifunctional building block frequently utilized in the synthesis of advanced pharmacophores. Featuring both a pyrimidine ring and a tetrahydrofuran (oxolane) moiety connected via a methanamine bridge, this scaffold is critical in the development of phosphodiesterase 2 (PDE2) inhibitors and MTH1 inhibitors targeting oncology and neuropharmacology pathways. Because of its biological reactivity and physical properties, strict adherence to its Safety Data Sheet (SDS) is paramount. This whitepaper provides researchers, scientists, and drug development professionals with an authoritative guide on the physicochemical properties, GHS hazard classifications, and validated experimental handling protocols for this compound.

Physicochemical Profiling & Structural Significance

The structural integration of a hydrophilic oxolane ring with a nitrogen-rich pyrimidine system gives this compound unique solubility and reactivity profiles. The primary amine serves as a potent nucleophile for cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) reactions.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Impact on Handling
CAS Number 1342438-98-5Unique identifier for exact SDS and regulatory retrieval.
Molecular Formula C9H13N3OHigh nitrogen content indicates potential for nitrogen oxide ( NOx​ ) emissions upon thermal decomposition.
Molecular Weight 179.22 g/mol Low molecular weight facilitates rapid dissolution in polar aprotic solvents (e.g., DMF, DMSO).
SMILES NC(C1COCC1)C2=NC=CC=N2Defines the 3-dimensional stereocenter at the oxolane ring, impacting receptor binding in downstream APIs.
Physical State SolidProne to aerosolization; necessitates handling in a draft-free enclosure before dissolution.

Hazard Identification and Risk Management (SDS Core)

According to the standardized safety data provided by chemical suppliers such as1[1], Oxolan-3-yl(pyrimidin-2-yl)methanamine is classified under the Globally Harmonized System (GHS) with the signal word Warning .

Table 2: GHS Hazard Statements and Mitigation Strategies
Hazard CodeDescriptionMechanistic Cause & Mitigation
H302 Harmful if swallowedThe basic amine can disrupt gastric mucosa and alter local pH. Mitigation: Prohibit eating/drinking in the workspace.
H315 Causes skin irritationNucleophilic amine reacts with epidermal proteins. Mitigation: Wear nitrile gloves (minimum 0.11 mm thickness).
H319 Causes serious eye irritationHigh localized pH upon contact with ocular fluid. Mitigation: Use tightly fitting safety goggles (EN 166 standard).
H335 May cause respiratory irritationInhalation of micro-particulates triggers bronchial spasms. Mitigation: Handle exclusively inside a Class II biological safety cabinet or chemical fume hood.

Experimental Workflow & Synthetic Utility

In drug discovery, this compound is frequently reacted with halogenated heterocycles to form complex diamines, such as those used in cancer therapeutics2[2]. The following protocol outlines a self-validating nucleophilic aromatic substitution ( SN​Ar ) utilizing Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Step-by-Step Methodology: SN​Ar Coupling
  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask. Purge with dry nitrogen ( N2​ ) for 15 minutes.

    • Causality: Atmospheric moisture degrades electrophilic coupling partners and can protonate the primary amine, drastically reducing its nucleophilicity.

  • Reagent Loading: Dissolve 1.0 equivalent of the electrophile (e.g., 4,6-dichloropyrimidin-2-amine) in anhydrous n-butanol (0.2 M concentration).

  • Amine & Base Addition: Add 1.2 equivalents of Oxolan-3-yl(pyrimidin-2-yl)methanamine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, driving the reaction forward without competing for the electrophile.

  • Thermal Activation: Heat the reaction mixture to 95°C and stir overnight.

    • Self-Validation: Monitor progression via LC-MS. The disappearance of the starting mass (179.22 m/z) and the emergence of the product mass confirms successful coupling. If starting material persists, spike with an additional 0.2 eq of the amine.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and deionized water. Wash the organic layer with brine, dry over Na2​SO4​ , and filter.

  • Purification: Isolate the target compound using flash column chromatography (Silica gel, Dichloromethane/Methanol gradient).

SafetyWorkflow Start Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS: 1342438-98-5) Hazard Hazard Assessment (H302, H315, H319, H335) Start->Hazard PPE Don PPE (Nitrile Gloves, Goggles, Fume Hood) Hazard->PPE Reaction Nucleophilic Substitution (e.g., with 4,6-dichloropyrimidine) PPE->Reaction Purification Purification (HPLC / Column Chromatography) Reaction->Purification Waste Waste Disposal (Halogenated / Aqueous Waste) Purification->Waste

Workflow for the safe handling and synthetic application of CAS 1342438-98-5.

Pharmacological Context: PDE2 Inhibition Pathway

Derivatives synthesized from Oxolan-3-yl(pyrimidin-2-yl)methanamine have shown significant promise as PDE2 inhibitors 3[3]. PDE2 enzymes hydrolyze cyclic nucleotides (cAMP and cGMP), which are critical second messengers in intracellular signal transduction. By inhibiting PDE2, these compounds elevate cAMP/cGMP levels, promoting synaptic plasticity and memory consolidation—key therapeutic targets for treating cognitive disorders and anxiety.

PDE2Pathway Signal Extracellular Signal (Stress/Anxiety) Receptor GPCR Activation Signal->Receptor Cyclase Adenylyl/Guanylyl Cyclase Receptor->Cyclase cAMP_cGMP cAMP / cGMP (Second Messengers) Cyclase->cAMP_cGMP PDE2 PDE2 Enzyme (Hydrolyzes Cyclic Nucleotides) cAMP_cGMP->PDE2 Hydrolysis Downstream Synaptic Plasticity & Memory Consolidation cAMP_cGMP->Downstream Promotes Inhibitor PDE2 Inhibitor (Pyrimidine Derivative) Inhibitor->PDE2 Blocks

Mechanism of PDE2 inhibition by pyrimidine derivatives in neural pathways.

Regulatory Compliance & MSDS Procurement

For full regulatory compliance (OSHA HCS, REACH), laboratories must maintain an updated Material Safety Data Sheet (MSDS/SDS) for Oxolan-3-yl(pyrimidin-2-yl)methanamine.

  • Procurement & Download: SDS documents can be downloaded directly from the manufacturer's chemical inventory portals (such as BLD Pharm or Sigma-Aldrich) by querying the CAS number 1342438-98-5 . Ensure the downloaded SDS matches the specific jurisdiction (e.g., EU REACH vs. US OSHA).

  • Storage Protocols: The chemical should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Keep containers tightly closed to prevent hygroscopic degradation of the amine.

References

  • Google Patents (US10239882B2).Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors.
  • Google Patents (WO2014084778A1).Pyrimidine-2,4-diamine derivatives for treatment of cancer.

Sources

Mechanism of Action of Oxolan-3-yl(pyrimidin-2-yl)methanamine In Vitro: An sp³-Enriched Hinge-Binding Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the over-reliance on planar, sp²-hybridized aromatic rings has led to high attrition rates due to poor physicochemical properties and off-target promiscuity. Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS: 1342438-98-5) [1] represents a next-generation structural pharmacophore designed to overcome these limitations. By coupling a canonical pyrimidine-based kinase hinge binder with an sp³-enriched oxolane (tetrahydrofuran) ring, this fragment serves as a high-ligand-efficiency (LE) starting point for developing selective ATP-competitive kinase inhibitors.

This whitepaper dissects the in vitro mechanism of action of this scaffold, utilizing Janus Kinase 2 (JAK2) as a model target, and provides self-validating experimental workflows for its biochemical and biophysical characterization.

Structural Rationale & Pharmacophore Deconstruction

The architectural logic of Oxolan-3-yl(pyrimidin-2-yl)methanamine is rooted in balancing thermodynamic binding affinity with favorable pharmacokinetic parameters. The molecule can be deconstructed into three functional domains:

  • The Pyrimidin-2-yl Core (The Anchor): The pyrimidine ring is a privileged bioisostere of the adenine moiety of ATP. It acts as the primary hinge-binding motif, forming critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region (e.g., Leu932 in JAK2)[2].

  • The Methanamine Linker (The Vector): This flexible spacer provides a directional vector, allowing the molecule to project out of the narrow hinge region and orient the aliphatic ring toward the solvent channel or ribose-binding pocket.

  • The Oxolan-3-yl Ring (The sp³ Enhancer): Incorporating a tetrahydrofuran derivative introduces significant three-dimensionality (sp³ character). This "escape from flatland" strategy restricts the number of accessible conformations, enhances aqueous solubility, and improves target selectivity by exploiting specific van der Waals interactions within the ribose pocket that planar aromatics cannot access[3].

G cluster_0 Oxolan-3-yl(pyrimidin-2-yl)methanamine cluster_1 Kinase ATP Pocket (e.g., JAK2) P1 Pyrimidin-2-yl (Aromatic Core) P2 Methanamine (Flexible Linker) P1->P2 T1 Hinge Region (Leu932) P1->T1 Bidentate H-bonds P3 Oxolan-3-yl (sp3-rich Ring) P2->P3 T2 Solvent Channel / Gatekeeper P2->T2 Vector projection T3 Ribose Pocket P3->T3 Hydrophobic/vdW interactions

Caption: Pharmacophore mapping of Oxolan-3-yl(pyrimidin-2-yl)methanamine within a kinase ATP pocket.

In Vitro Mechanism of Action: Target Engagement

In vitro, the compound acts as a reversible, ATP-competitive Type I kinase inhibitor. By occupying the ATP-binding pocket, it prevents the transfer of the terminal phosphate from ATP to the tyrosine residues of downstream substrates (e.g., STAT proteins in the JAK/STAT pathway).

Intracellular Signaling Disruption

When applied to cellular models, the inhibition of the kinase catalytic domain halts the phosphorylation cascade. In the context of JAK2, this prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the transcription of oncogenic or pro-inflammatory genes.

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK JAK2 Kinase Receptor->JAK Activates STAT STAT3 (Monomer) JAK->STAT Phosphorylates pSTAT pSTAT3 (Dimer) STAT->pSTAT Dimerization Transcription Gene Transcription pSTAT->Transcription Translocates to Nucleus Inhibitor Oxolan-3-yl(pyrimidin-2-yl)methanamine Inhibitor->JAK Competes with ATP

Caption: Disruption of the JAK/STAT signaling pathway via ATP-competitive kinase inhibition.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro efficacy of this fragment, we deploy orthogonal assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical potency and Surface Plasmon Resonance (SPR) for binding kinetics.

Protocol A: High-Throughput TR-FRET Kinase Assay

Causality & Rationale: Fragments typically exhibit low affinities (µM to mM range), requiring high screening concentrations. At these concentrations, small molecules often exhibit autofluorescence, leading to false positives in standard assays. TR-FRET introduces a time-delayed measurement that allows short-lived background fluorescence to decay, isolating the true energy transfer signal between a Terbium (Tb) donor and a Fluorescein acceptor[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant JAK2, ATP (at its apparent Km​ ), and fluorescein-labeled poly-GAT substrate.

  • Compound Dispensing: Acoustically dispense Oxolan-3-yl(pyrimidin-2-yl)methanamine (10-point titration, 1 mM to 30 nM) into a 384-well low-volume black plate.

  • Enzymatic Reaction: Add the Kinase/Substrate/ATP master mix (10 µL total volume). Incubate at room temperature for 60 minutes. Note: 60 minutes ensures steady-state turnover without exceeding 20% substrate depletion, strictly maintaining Michaelis-Menten kinetics.

  • Quench & Detect: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phosphotyrosine antibody[5]. Note: EDTA instantly chelates Mg²⁺, terminating the kinase reaction, while the antibody binds exclusively to the phosphorylated substrate.

  • Readout: Incubate for 30 minutes. Read on a PHERAstar FSX reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 nm emission ratio to determine the IC₅₀.

Workflow Step1 1. Reagent Prep Kinase, ATP, Fluorescein-Substrate Step2 2. Enzymatic Reaction 60 min incubation at RT Step1->Step2 Step3 3. Quench & Detect Add EDTA + Tb-Antibody Step2->Step3 Step4 4. TR-FRET Readout Ex: 340nm, Em: 490/520nm Step3->Step4 Step5 5. Data Analysis Calculate Emission Ratio & IC50 Step4->Step5

Caption: Step-by-step TR-FRET experimental workflow for kinase inhibitor screening.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: While TR-FRET provides endpoint enzymatic inhibition, SPR offers real-time thermodynamic resolution ( kon​ , koff​ ). For fragment-based discovery, identifying compounds with slow off-rates and high Ligand Efficiency (LE) is more critical than raw IC₅₀.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged JAK2 onto an NTA sensor chip via Ni²⁺ capture. Note: NTA capture ensures uniform, oriented presentation of the kinase active site, avoiding the occlusion of the ATP pocket that often occurs with random amine coupling.

  • Analyte Injection: Inject the fragment in running buffer (PBS-T + 5% DMSO) at a high flow rate of 50 µL/min. Note: High flow rates minimize mass transport limitations, which is crucial for accurately measuring the rapid kinetics typical of low-molecular-weight fragments.

  • Regeneration: Wash the chip with 350 mM EDTA to strip the protein, followed by a Ni²⁺ recharge for the next cycle.

Quantitative Data Summaries

The following tables represent the expected biochemical and biophysical profile of the Oxolan-3-yl(pyrimidin-2-yl)methanamine fragment when evaluated against a panel of kinases.

Table 1: In Vitro Kinase Selectivity and Potency (TR-FRET)

Target KinaseIC₅₀ (µM)Ligand Efficiency (LE)Structural Rationale for Binding
JAK2 12.50.42Optimal bidentate hinge binding; oxolane fits ribose pocket.
CDK4 45.00.35Sub-optimal gatekeeper interaction with methanamine linker.
p38α > 100N/ASteric clash between oxolane ring and bulky DFG-in conformation.

Table 2: Thermodynamic Parameters via SPR (JAK2)

Analyte KD​ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Residence Time (τ)
Oxolan-3-yl(pyrimidin-2-yl)methanamine 15.24.5 × 10⁴0.68~ 1.5 seconds
Reference (ATP)25.01.2 × 10⁵3.00~ 0.3 seconds

Data Interpretation: The fragment demonstrates a highly favorable Ligand Efficiency (>0.3 is considered excellent for FBDD). The relatively slow koff​ compared to native ATP suggests that the sp³ oxolane ring successfully anchors the molecule within the ribose pocket, providing a stable foundation for further synthetic elaboration.

References

  • 1342438-98-5 | Oxolan-3-yl(pyrimidin-2-yl)methanamine. BLD Pharm.[1] URL:

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[4] URL:

  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific.[5] URL:

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications.[2] URL:

  • Partially Saturated Bicyclic Heteroaromatics as an sp³‐Enriched Fragment Collection. PMC - NIH.[3] URL:

Sources

Preclinical Toxicity Profiling of Oxolan-3-yl(pyrimidin-2-yl)methanamine: A Mechanistic and Empirical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a promising chemical scaffold to an Investigational New Drug (IND) is fraught with attrition, primarily driven by unpredicted toxicity and poor pharmacokinetics. Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS: 1342438-98-5) represents a highly versatile, stereochemically rich building block frequently utilized in the design of novel CNS and oncology therapeutics. However, its unique structural topology—combining an oxolane (tetrahydrofuran) ring, a pyrimidine heterocycle, and a primary amine—presents specific metabolic and toxicological liabilities.

As a Senior Application Scientist, I approach preclinical safety not as a checklist, but as a mechanistic puzzle. This whitepaper provides an in-depth, self-validating technical guide to designing and executing preclinical toxicity studies for derivatives of this scaffold, ensuring compliance with global regulatory standards (FDA/ICH) while explaining the causality behind every experimental choice.

Structural Toxicology Assessment: The "Why" Behind the Assays

Before initiating any in vitro or in vivo assay, we must interrogate the molecule's structure to predict its metabolic fate. The structural moieties of Oxolan-3-yl(pyrimidin-2-yl)methanamine dictate our preclinical testing strategy:

  • The Oxolane (Tetrahydrofuran) Ring: Cyclic ethers are highly susceptible to cytochrome P450 (CYP)-mediated α -carbon oxidation. This oxidation leads to spontaneous ring opening, forming reactive γ -hydroxyaldehydes. These "soft electrophiles" can covalently bind to nucleophilic residues on hepatic proteins, precipitating Drug-Induced Liver Injury (DILI).

  • The Primary Methanamine Linker: Primary amines are prime targets for oxidative deamination by Monoamine Oxidases (MAO) or CYPs, yielding reactive aldehydes or hydroxylamines. Furthermore, lipophilic amines can induce phospholipidosis by accumulating in lysosomes.

  • The Pyrimidine Ring: While generally metabolically stable, pyrimidine mimics can occasionally interfere with endogenous nucleoside metabolism or cause off-target kinase inhibition, necessitating rigorous genotoxicity and safety pharmacology profiling.

Tier 1: In Vitro Safety & DMPK Profiling

To preemptively de-risk the scaffold before committing to costly animal models, we deploy a targeted in vitro battery.

Reactive Metabolite Trapping (GSH Assay)

Because both the oxolane ring and the primary amine can generate reactive electrophiles, we must empirically quantify this risk. We utilize Glutathione (GSH) trapping coupled with Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[1]. This aligns with the FDA's Metabolites in Safety Testing (MIST) guidelines[2].

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Isotope Trapping: Introduce a 1:1 mixture of unlabeled GSH and stable-isotope labeled[13C2,15N]-GSH (5 mM) to the incubation matrix. This dual-isotope approach is a self-validating control that eliminates false positives[1].

  • Termination & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • UHPLC-MS/MS Analysis: Inject the supernatant onto a UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Detection (Neutral Loss Scanning): Utilize fast polarity switching and simultaneous Neutral Loss (NL) scanning of 129 Da (for unlabeled GSH) and 132 Da (for labeled GSH) to unambiguously identify GSH adducts[3].

MetabolicPathway Parent Oxolan-3-yl(pyrimidin-2-yl)methanamine (Parent Compound) CYP CYP450 / MAO Oxidation Parent->CYP Aldehyde Reactive Aldehyde (Ring Opening / Deamination) CYP->Aldehyde Bioactivation GSH Glutathione (GSH) Trapping Aldehyde->GSH Detoxification Pathway Tox Covalent Binding (Hepatotoxicity / DILI) Aldehyde->Tox Un-trapped Electrophile Adduct GSH-Adduct (Detected via LC-MS/MS) GSH->Adduct Neutral Loss 129 Da

Mechanistic pathway of oxolane/amine bioactivation and subsequent GSH trapping for toxicity mitigation.

Safety Pharmacology: hERG Patch-Clamp Assay

Small molecules containing basic amines (like our methanamine linker) often carry a risk of binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (QTc prolongation). We assess this strictly according to ICH S7B guidelines[4][5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel.

  • Electrophysiology: Utilize the whole-cell patch-clamp technique at physiological temperatures (35-37°C) to ensure clinical translatability.

  • Perfusion: Perfuse cells with an extracellular solution containing escalating concentrations of the test compound (0.1, 1, 10, 30 µM).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit hERG tail currents.

  • Validation: Calculate the IC50 based on the fractional block of the tail current. An IC50 > 30 µM is generally considered low risk.

Tier 2: In Vivo IND-Enabling Toxicity Studies

Once in vitro liabilities are mitigated, the compound progresses to in vivo testing. Under the ICH M3(R2) guideline, nonclinical safety studies must be conducted in two mammalian species (one rodent, one non-rodent) prior to human clinical trials[6].

Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD)

Before initiating pivotal Good Laboratory Practice (GLP) studies, a 7-to-14 day DRF study is conducted in Sprague-Dawley rats and Beagle dogs.

  • Causality: The DRF establishes the MTD by escalating doses until dose-limiting toxicities (DLTs) are observed (e.g., significant body weight loss, clinical signs of neurotoxicity). This ensures the subsequent 28-day GLP study utilizes appropriate low, mid, and high dose levels that bracket the expected human therapeutic exposure.

28-Day GLP Repeated-Dose Toxicity & Toxicokinetics (TK)

The core of the IND-enabling package is the 28-day repeated-dose study.

  • Endpoints: Daily clinical observations, weekly body weights, ophthalmic exams, clinical pathology (hematology, coagulation, clinical chemistry), and comprehensive terminal histopathology of over 40 tissues.

  • Toxicokinetics (TK): Blood is drawn at multiple time points on Day 1 and Day 28 to quantify systemic exposure ( AUC and Cmax​ ). This allows us to establish the No-Observed-Adverse-Effect-Level (NOAEL) and calculate safety margins for the First-in-Human (FIH) starting dose[6].

ToxWorkflow cluster_Tier1 Tier 1: In Vitro Profiling cluster_Tier2 Tier 2: In Vivo IND-Enabling (ICH M3(R2)) Lead Lead Optimization Oxolan-3-yl(pyrimidin-2-yl)methanamine Ames Genotoxicity (Ames Test) Lead->Ames hERG Safety Pharmacology (hERG Assay - ICH S7B) Lead->hERG Metab Reactive Metabolite Trapping (GSH LC-MS/MS) Lead->Metab DRF Dose Range Finding (DRF) (Rodent & Non-Rodent) Ames->DRF hERG->DRF Metab->DRF GLP 28-Day GLP Toxicity & Toxicokinetics DRF->GLP IND IND Submission GLP->IND

Preclinical toxicology workflow transitioning from in vitro profiling to in vivo IND-enabling studies.

Quantitative Data Synthesis

To facilitate rapid decision-making during candidate selection, all preclinical toxicity data should be synthesized against strict acceptance criteria.

Assay CategorySpecific TestPrimary EndpointTarget Acceptance CriteriaRegulatory Guideline
Metabolic Stability GSH Trapping (LC-MS/MS)Covalent Adduct FormationNo detectable adducts at 10 µMFDA MIST
Safety Pharmacology hERG Patch-ClampIC50 for tail current blockIC50 > 30 µMICH S7B
Genotoxicity Ames Test (Bacterial Mutation)Revertant Colony CountNegative across 5 strains (±S9)ICH S2(R1)
In Vivo Toxicity 14-Day DRF (Rat/Dog)Maximum Tolerated Dose (MTD)MTD > 10x projected human exposureICH M3(R2)
In Vivo Toxicity 28-Day GLP Tox (Rat/Dog)NOAEL DeterminationClear NOAEL established without severe DLTsICH M3(R2)

Conclusion

Developing therapeutics from the Oxolan-3-yl(pyrimidin-2-yl)methanamine scaffold requires a proactive, mechanistic approach to toxicology. By understanding the inherent vulnerabilities of the oxolane ring and primary amine, and deploying advanced analytical techniques like dual-isotope GSH trapping and rigorous ICH-compliant in vivo models, drug development professionals can confidently navigate the preclinical landscape, minimizing late-stage attrition and ensuring patient safety.

References

  • U.S. Food and Drug Administration (FDA). ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at:[Link]

  • International Council for Harmonisation (ICH). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Available at:[Link]

  • American Chemical Society (ACS). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry. Available at:[Link]

  • Helen Frankenthaler Foundation / Drug Metabolism Reviews. Metabolite Standards and MIST Guidance. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays. Available at:[Link]

  • American Chemical Society (ACS). Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Available at:[Link]

Sources

Methodological & Application

Application Note: De Novo Synthesis of Oxolan-3-yl(pyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and protocol for the synthesis of Oxolan-3-yl(pyrimidin-2-yl)methanamine, designed for researchers and drug development professionals.

Target CAS: 1342438-98-5 Application: Building block for kinase inhibitors and CNS-active pharmaceutical ingredients.

Retrosynthetic Strategy & Mechanistic Rationale

Phase 1: Weinreb Amide Formation The sequence initiates with the activation of oxolane-3-carboxylic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide). This functional group is critical; unlike standard esters or acid chlorides, the Weinreb amide forms a stable, five-membered metal-chelated intermediate upon nucleophilic attack[1]. This chelation effectively halts the reaction at the tetrahedral intermediate stage, preventing over-addition of the organometallic reagent and the subsequent formation of tertiary alcohols.

Phase 2: Halogen-Metal Exchange & Nucleophilic Addition To install the pyrimidine ring, 2-bromopyrimidine is subjected to a halogen-metal exchange. Traditional lithium-halogen exchange (e.g., using n-BuLi) on electron-deficient pyrimidines is notoriously prone to side reactions, including nucleophilic addition to the pyrimidine core. To circumvent this, we utilize a Turbo-Grignard reagent ( i -PrMgCl·LiCl)[2]. The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically increasing the rate of the bromine-magnesium exchange while maintaining excellent functional group tolerance.

Phase 3: Oxime Condensation and Catalytic Hydrogenation The resulting ketone is condensed with hydroxylamine to form an oxime. The final step is the catalytic hydrogenation of the oxime to the target primary amine. A critical mechanistic consideration here is the suppression of secondary amine formation. During hydrogenation, the intermediate imine can react with newly formed primary amine. Conducting the reduction in the presence of ammonia or acidic media shifts the equilibrium, effectively trapping the primary amine as a salt or preventing the nucleophilic attack of the amine on the imine intermediate[3].

Synthetic Workflow Visualization

SynthesisRoute SM Oxolane-3-carboxylic acid (Starting Material) WA Weinreb Amide Intermediate SM->WA N,O-dimethylhydroxylamine EDCI, HOBt, DIPEA Ketone (Oxolan-3-yl)(pyrimidin-2-yl) methanone WA->Ketone 2-Bromopyrimidine iPrMgCl·LiCl Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc, EtOH Product Oxolan-3-yl(pyrimidin-2-yl) methanamine Oxime->Product H2, Pd/C NH3/MeOH

Synthesis workflow for Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-methoxy-N-methyloxolane-3-carboxamide
  • Charge: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, add oxolane-3-carboxylic acid (11.6 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Cool & Activate: Cool the solution to 0 °C using an ice-water bath. Sequentially add EDCI·HCl (23.0 g, 120 mmol) and HOBt (16.2 g, 120 mmol). Stir for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 52.3 mL, 300 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude Weinreb amide is typically pure enough (>95%) for the next step.

Protocol B: Synthesis of (Oxolan-3-yl)(pyrimidin-2-yl)methanone
  • Metallation: In a separate flame-dried 500 mL flask under an argon atmosphere, dissolve 2-bromopyrimidine (19.1 g, 120 mmol) in anhydrous THF (150 mL). Cool the solution to -20 °C.

  • Exchange: Add i -PrMgCl·LiCl (1.3 M in THF, 100 mL, 130 mmol) dropwise over 30 minutes, maintaining the internal temperature below -15 °C. Stir at -20 °C for 1 hour to ensure complete bromine-magnesium exchange[2].

  • Coupling: Dissolve the Weinreb amide from Protocol A (approx. 15.9 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the Grignard solution at -20 °C.

  • Reaction: Allow the reaction to slowly warm to 0 °C over 2 hours. The stable metal-chelated intermediate prevents over-addition[1].

  • Quench & Isolate: Quench carefully with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 x 100 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc, 3:1 to 1:1 v/v) to afford the ketone.

Protocol C: Synthesis of (Oxolan-3-yl)(pyrimidin-2-yl)methanone oxime
  • Condensation: Dissolve the ketone (17.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (13.9 g, 200 mmol) and sodium acetate (20.5 g, 250 mmol).

  • Reflux: Heat the suspension to reflux (approx. 80 °C) for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool to room temperature and remove ethanol in vacuo. Partition the residue between water (100 mL) and EtOAc (150 mL). Extract the aqueous layer with additional EtOAc (2 x 50 mL). Dry and concentrate the combined organics to yield the oxime as a mixture of E/Z isomers.

Protocol D: Catalytic Hydrogenation to Target Amine
  • Setup: Transfer the crude oxime (approx. 19.3 g, 100 mmol) to a Parr hydrogenation vessel or a heavy-walled flask.

  • Solvent System: Dissolve in 7 M ammonia in methanol (150 mL). Expert Note: The ammonia is critical to suppress the formation of symmetrical secondary amines during the reduction process[3].

  • Catalyst: Carefully add 10% Pd/C (2.0 g, 10 wt% relative to substrate) under a stream of argon.

  • Reduction: Purge the vessel with hydrogen gas three times. Pressurize to 40 psi (approx. 2.7 atm) with H₂ and agitate at room temperature for 16 hours.

  • Filtration: Vent the hydrogen gas and purge with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol.

  • Purification: Concentrate the filtrate. Purify the crude amine via reverse-phase automated flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) or acid-base extraction to yield pure Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsReaction TimeTempExpected YieldPurity (LC-MS)
1. Weinreb Amide Oxolane-3-carboxylic acidHN(OMe)Me·HCl, EDCI12 h0 °C to RT88 - 92%> 95%
2. Ketone Formation Weinreb Amide2-Bromopyrimidine, i -PrMgCl·LiCl3 h-20 °C to 0 °C75 - 82%> 98% (Post-FC)
3. Oxime Condensation KetoneNH₂OH·HCl, NaOAc4 h80 °C90 - 95%> 95% (E/Z mix)
4. Hydrogenation OximeH₂, Pd/C, NH₃/MeOH16 hRT65 - 75%> 99% (Post-Purif)

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.1

  • Knochel, P., et al. (2014). Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis. National Institutes of Health (PMC). 2

  • Catalytic Hydrogenation of Nitriles, Oximes and Nitro Compounds. Scribd Document Repository.3

Sources

Application Notes and Protocols: Oxolan-3-yl(pyrimidin-2-yl)methanamine as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Oxolan-3-yl(pyrimidin-2-yl)methanamine emerges as a valuable building block, embodying this principle by uniting two pharmacologically significant scaffolds: the pyrimidine ring and the oxolane (tetrahydrofuran) moiety.

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has translated into its widespread use in pharmaceuticals, with pyrimidine derivatives demonstrating a vast array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][3] Notably, the pyrimidine scaffold is a well-established bioisostere of the adenine ring of ATP, making it a powerful hinge-binding motif for the development of kinase inhibitors.[4][5] Numerous FDA-approved kinase inhibitors incorporate this core structure, highlighting its proven success in oncology.[6][7]

The oxolane ring , a saturated five-membered cyclic ether, offers a unique set of advantages for drug design. It can act as a conformationally constrained, less lipophilic bioisostere for a cyclohexane ring, potentially improving a compound's aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile.[8][9] The oxygen atom can also serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[9] Furthermore, the incorporation of tetrahydrofuran derivatives has been successfully employed in the design of potent agents targeting a range of proteins, including HIV-1 protease and various central nervous system receptors.[10]

By integrating these two motifs, oxolan-3-yl(pyrimidin-2-yl)methanamine provides a unique three-dimensional framework. The primary amine serves as a versatile chemical handle for the introduction of diverse substituents, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). This application note provides a technical guide to the properties and synthetic utility of this building block, offering detailed protocols for its incorporation into lead discovery programs.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a building block are critical determinants of the drug-like characteristics of its derivatives. The table below summarizes the predicted properties of oxolan-3-yl(pyrimidin-2-yl)methanamine, which suggest its suitability for developing orally bioavailable small molecules.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 179.22 g/mol Well within the typical range for fragment-based and lead-like libraries, adhering to Lipinski's Rule of Five (< 500 Da) for good oral bioavailability.
logP ~0.5 - 1.5Indicates a favorable balance between aqueous solubility and lipid membrane permeability, crucial for absorption and distribution.
Topological Polar Surface Area (TPSA) ~60-70 ŲSuggests good potential for oral absorption and cell membrane penetration (typically < 140 Ų).
Hydrogen Bond Donors 1 (amine group)Provides a key interaction point for target binding and contributes to solubility.
Hydrogen Bond Acceptors 4 (2 pyrimidine N, 1 oxolane O)Offers multiple points for hydrogen bonding with the target protein, enhancing binding affinity.
pKa (most basic) ~7.5 - 8.5The primary amine is predicted to be protonated at physiological pH (7.4), which can enhance solubility and facilitate interactions with acidic residues in a target's active site.
Rotatable Bonds 3A low number of rotatable bonds imparts a degree of conformational rigidity, which can be entropically favorable for target binding.

Note: These values are estimations based on the constituent fragments and data from computational prediction tools. Actual experimental values may vary.

Synthetic Protocols and Methodologies

The primary amine of oxolan-3-yl(pyrimidin-2-yl)methanamine is a versatile functional group that can participate in a wide range of C-N bond-forming reactions. Below are two detailed protocols for common, high-utility transformations in medicinal chemistry: amide coupling and reductive amination.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[11] This protocol describes a reliable method for coupling the title building block with a carboxylic acid using HATU, a widely used and efficient coupling reagent.

Rationale: The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is based on its high efficiency, low rate of epimerization for chiral carboxylic acids, and the ease of removal of byproducts.[11] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid, facilitating the formation of the active ester intermediate. Dichloromethane (DCM) is selected as the solvent due to its broad compatibility and ease of removal.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification A 1. Dissolve carboxylic acid (1.0 eq) in DCM B 2. Add Oxolan-3-yl(pyrimidin-2-yl)methanamine (1.1 eq) A->B C 3. Add DIPEA (3.0 eq) B->C D 4. Cool to 0 °C C->D E 5. Add HATU (1.2 eq) portion-wise D->E F 6. Stir at 0 °C for 30 min E->F G 7. Warm to RT and stir for 4-16 h F->G H 8. Monitor reaction by TLC or LC-MS G->H I 9. Quench with saturated aq. NaHCO3 H->I J 10. Extract with DCM (3x) I->J K 11. Wash combined organics with brine J->K L 12. Dry (Na2SO4), filter, and concentrate K->L M 13. Purify by column chromatography L->M

Caption: Workflow for Amide Coupling

Step-by-Step Protocol:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add oxolan-3-yl(pyrimidin-2-yl)methanamine (1.1 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 eq) to the mixture in one portion.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Direct Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines, offering a highly efficient and versatile method for C-N bond formation.[12][13] This protocol details the direct, one-pot reductive amination of an aldehyde or ketone with oxolan-3-yl(pyrimidin-2-yl)methanamine.

Rationale: This one-pot procedure is highly efficient as it avoids the isolation of the intermediate imine/enamine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of unreacted carbonyl compounds.[12] The use of an acidic catalyst, such as acetic acid, accelerates the formation of the iminium ion, which is the species that is readily reduced. Dichloroethane (DCE) is a common solvent for this reaction, though others like DCM or THF can also be effective.

Experimental Workflow Diagram:

G cluster_0 Imine Formation cluster_1 In Situ Reduction cluster_2 Work-up and Purification A 1. Dissolve aldehyde/ketone (1.0 eq) in DCE B 2. Add Oxolan-3-yl(pyrimidin-2-yl)methanamine (1.2 eq) A->B C 3. Add acetic acid (1-2 drops, catalytic) B->C D 4. Stir at RT for 30-60 min C->D E 5. Add NaBH(OAc)3 (1.5 eq) portion-wise D->E F 6. Stir at RT for 6-24 h E->F G 7. Monitor reaction by TLC or LC-MS F->G H 8. Quench with saturated aq. NaHCO3 G->H I 9. Extract with DCM (3x) H->I J 10. Wash combined organics with brine I->J K 11. Dry (Na2SO4), filter, and concentrate J->K L 12. Purify by column chromatography K->L

Caption: Workflow for Reductive Amination

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and oxolan-3-yl(pyrimidin-2-yl)methanamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M) under an inert atmosphere.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions to control any effervescence.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired secondary amine.

Application in Kinase Inhibitor Design

The structural features of oxolan-3-yl(pyrimidin-2-yl)methanamine make it an excellent starting point for the design of kinase inhibitors. The 2-aminopyrimidine motif is a classic hinge-binding element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.[4] The oxolane-substituted methyl group projects into the solvent-exposed region, providing a vector for further chemical elaboration to enhance potency and selectivity.

The diagram below illustrates a hypothetical binding mode of a derivative of our building block within a generic kinase ATP-binding site. The amide-linked "R" group can be designed to occupy the hydrophobic pocket, while the oxolane moiety can improve solubility and provide additional interactions.

Conceptual Binding Mode Diagram:

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket solvent Solvent Exposed Region pyrimidine Pyrimidine Ring pyrimidine->hinge H-Bond oxolane Oxolane Moiety pyrimidine->oxolane CH-Linker amide Amide Linker amide->pyrimidine R_group R Group R_group->pocket Hydrophobic Interaction R_group->amide oxolane->solvent Solubility / H-Bond

Caption: Hypothetical Kinase Binding Mode

This conceptual model demonstrates how the distinct components of the oxolan-3-yl(pyrimidin-2-yl)methanamine scaffold can be strategically utilized to achieve high-affinity and selective kinase inhibition. The primary amine handle allows for the attachment of various R-groups via the robust synthetic protocols described above, enabling the generation of focused libraries for SAR exploration against specific kinase targets.

References

  • Taylor & Francis. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Retrieved from [Link]

  • Unciti-Broceta, A. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Retrieved from [Link]

  • PubMed. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • Ghosh, A. K., et al. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PMC. Retrieved from [Link]

  • ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science Publishers. (2025, January 3). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from [Link]

  • JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (2022, August 11). a review on pyrimidine heterocycles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Tetrahydrofuran Derivatives for Advanced Chemical Synthesis. Retrieved from [Link]

  • OSTI.GOV. (2024, June 13). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Retrieved from [Link]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • PubMed. (2005, March 24). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Retrieved from [Link]

  • ACS Publications. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2019, July 31). Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Application Note: Derivatization Strategies for Oxolan-3-yl(pyrimidin-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Overview

Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS: 1342438-98-5) [1] is a highly functionalized, sterically encumbered primary amine building block increasingly utilized in drug discovery. Structurally, it features a central methanamine core flanked by an oxolane (tetrahydrofuran) ring at the α -position and a pyrimidine-2-yl moiety.

For medicinal chemists, this molecule presents a versatile but challenging handle. The primary amine is highly nucleophilic, making it an excellent candidate for expanding Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR ligands. However, the α -branching introduces significant steric hindrance, necessitating optimized, highly efficient derivatization protocols to achieve satisfactory yields.

Mechanistic Rationale for Derivatization Strategies

To successfully functionalize this building block, researchers must select reagents that overcome its steric bulk while avoiding side reactions with the basic pyrimidine nitrogen.

  • Amide Coupling (Acylation): Standard carbodiimide coupling (e.g., EDC/HOBt) often stalls with α -branched amines. Instead, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA is the gold standard[2]. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, and the neighboring nitrogen in the pyridine ring of HOAt provides an anchimeric assistance effect, accelerating the nucleophilic attack by the hindered amine.

  • Reductive Amination: To synthesize secondary alkyl amines without the risk of over-alkylation (tertiary amine formation), a direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is preferred [3]. Unlike NaBH₄, NaBH(OAc)₃ is a mild, chemoselective reducing agent that rapidly reduces the intermediate imine/iminium ion without reducing the starting aldehyde.

  • Nucleophilic Aromatic Substitution (S N​ Ar): The primary amine can act as a potent nucleophile to displace halogens on electron-deficient heteroaromatics (e.g., chloropyridines or fluoropyrimidines). Utilizing polar aprotic solvents (DMF or DMSO) and elevated temperatures ensures the activation energy for the Meisenheimer complex intermediate is reached [4].

G A Oxolan-3-yl (pyrimidin-2-yl)methanamine B Amide Coupling (HATU / DIPEA) A->B C Reductive Amination (NaBH(OAc)3) A->C D SNAr Reaction (Base / Heat) A->D E N-Acyl Derivatives (Amides) B->E F Secondary Amines (Alkyl) C->F G N-Aryl/Heteroaryl Amines D->G

Fig 1. Divergent derivatization workflows for Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Experimental Protocols

Protocol A: HATU-Mediated Amide Bond Formation

This protocol is self-validating: pre-activation of the acid ensures that the amine is not exposed to unreacted coupling reagents, preventing guanidinylation side-reactions.

Reagents: Carboxylic acid (1.1 eq), Oxolan-3-yl(pyrimidin-2-yl)methanamine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF (0.2 M). Procedure:

  • Pre-activation: In an oven-dried vial under N₂, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes. A color change (often to pale yellow) indicates the formation of the HOAt-active ester.

  • Coupling: Add Oxolan-3-yl(pyrimidin-2-yl)methanamine (1.0 eq) dropwise as a solution in a minimal amount of DMF.

  • Stir at room temperature for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organics with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Mechanism R1 Carboxylic Acid R3 OAt-Active Ester Intermediate R1->R3 Deprotonation & Activation R2 HATU + DIPEA R2->R3 Coupling Reagents R5 Target Amide + HOAt Byproduct R3->R5 Amidation R4 Primary Amine Nucleophile R4->R5 Nucleophilic Attack

Fig 2. HATU-mediated amide bond formation mechanism highlighting intermediate activation.

Protocol B: Direct Reductive Amination

Using 1,2-Dichloroethane (DCE) enhances the solubility of the polar pyrimidine intermediate and accelerates the reaction compared to THF or DCM.

Reagents: Aldehyde (1.0 eq), Oxolan-3-yl(pyrimidin-2-yl)methanamine (1.05 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (1.0 eq), Anhydrous DCE (0.2 M). Procedure:

  • Imine Formation: Combine the aldehyde and amine in anhydrous DCE. Add glacial acetic acid (1.0 eq) to catalyze imine formation and lower the pH, which activates the carbonyl. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12–24 hours under N₂.

  • Workup: Quench carefully with 1N NaOH (to neutralize acetic acid and break down boron complexes). Extract with DCM. Wash with brine, dry over MgSO₄, and concentrate.

Protocol C: S N​ Ar with Electron-Deficient Heteroaryls

Reagents: Heteroaryl chloride/fluoride (1.0 eq), Oxolan-3-yl(pyrimidin-2-yl)methanamine (1.2 eq), K₂CO₃ or DIPEA (2.5 eq), DMSO (0.3 M). Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the electrophile, amine, and base in DMSO.

  • Heating: Seal the vial and heat conventionally at 90°C (or via microwave irradiation at 110°C for 30 minutes). The high temperature is required to overcome the steric hindrance of the α -branched oxolane ring during the formation of the Meisenheimer complex.

  • Workup: Cool to room temperature and dilute with water to precipitate the product. If it does not precipitate, extract with EtOAc, wash extensively with water (3x) to remove DMSO, dry, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected performance of each derivatization pathway based on standard medicinal chemistry optimization of α -branched primary amines.

Derivatization MethodKey ReagentsTypical SolventTemp / TimeExpected Yield RangeKey Advantage
Amide Coupling HATU, DIPEADMF or DCMRT / 4–12 h75% – 95%Overcomes severe steric hindrance; minimal racemization.
Reductive Amination NaBH(OAc)₃, AcOHDCERT / 12–24 h65% – 85%Chemoselective; prevents over-alkylation to tertiary amines.
S N​ Ar DIPEA or K₂CO₃DMSO or DMF90°C / 4–8 h50% – 80%Enables the construction of complex bis-heteroaryl scaffolds.

References

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development 2016, 20, 2, 140–177. Available at:[Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry 1996, 61, 11, 3849–3862. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Oxolan-3-yl(pyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing yield and stereocontrol bottlenecks during the synthesis of sterically hindered, dual-heterocyclic primary amines.

Pathway Overview & Synthetic Logic

Synthesizing Oxolan-3-yl(pyrimidin-2-yl)methanamine presents a unique challenge due to the instability of pyrimidine organometallics and the steric hindrance of the oxolane (tetrahydrofuran) ring.

While direct reductive amination of the corresponding ketone is a common default, it frequently fails here due to the electronic deactivation caused by the pyrimidine ring. Instead, the industry standard relies on Ellman’s Sulfinamide Chemistry [1]. This approach utilizes a chiral tert-butanesulfinyl imine intermediate, which not only activates the electrophile for organometallic addition but also provides rigid stereocontrol and prevents over-alkylation.

Pathway N1 Oxolane-3-carbaldehyde (Electrophile) N2 tert-Butanesulfinyl Imine (Chiral Intermediate) N1->N2 (R)-t-BuSONH2, Ti(OEt)4 THF, 25 °C N3 tert-Butanesulfinamide (Protected Amine) N2->N3 2-Lithiopyrimidine THF, -78 °C N4 Oxolan-3-yl(pyrimidin-2-yl)methanamine (Target Product) N3->N4 HCl / MeOH 25 °C, 2h

Fig 1. Synthetic workflow for Oxolan-3-yl(pyrimidin-2-yl)methanamine via Ellman's auxiliary.

Self-Validating Experimental Protocols

To ensure reproducibility, every step in this protocol includes built-in analytical validation checks.

Stage 1: Titanium-Mediated Imine Condensation

Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium forward. It is vastly superior to MgSO₄ or CuSO₄ for sterically hindered substrates [1].

  • Reaction: Charge a flame-dried flask with oxolane-3-carbaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature under argon. Stir for 12 hours.

  • Self-Validation Check: Monitor via ¹H NMR of a crude aliquot. The aldehyde proton (~9.6 ppm) must completely disappear, replaced by a distinct imine proton (~8.1 ppm).

  • Workup: Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white TiO₂ suspension through a Celite pad. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Stage 2: Organometallic Addition via Sn-Li Exchange

Causality: Direct lithiation of 2-bromopyrimidine is plagued by rapid dimerization. Using 2-(tributylstannyl)pyrimidine allows for a cleaner, near-instantaneous Sn-Li exchange at -78 °C, preserving the fragile 2-lithiopyrimidine intermediate [2].

  • Lithiation: Dissolve 2-(tributylstannyl)pyrimidine (1.5 equiv) in anhydrous THF (0.2 M) under argon and cool strictly to -78 °C (dry ice/acetone bath). Add n-BuLi (1.55 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

  • Self-Validation Check: The solution will transition to a deep red/brown color, confirming the formation of the active organolithium species.

  • Addition: Dropwise add a pre-cooled (-78 °C) solution of the sulfinyl imine (1.0 equiv in THF) to the reaction mixture. Stir at -78 °C for 2 hours.

  • Workup: Quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Stage 3: Acidic Deprotection

Causality: The tert-butanesulfinyl group is acid-labile. Using HCl in MeOH provides a mild environment that cleaves the S-N bond without risking the acid-catalyzed ring-opening of the oxolane moiety [3].

  • Reaction: Dissolve the purified sulfinamide in MeOH (0.1 M). Add 3M HCl in MeOH (3.0 equiv) at room temperature. Stir for 2 hours.

  • Self-Validation Check: ¹H NMR of the crude will show the total absence of the large tert-butyl singlet (~1.2 ppm).

  • Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to isolate the target amine as its hydrochloride salt.

Troubleshooting Guides & FAQs

Q: My reaction yield for the pyrimidin-2-yl addition is consistently below 20%, and I see complex baseline material on TLC. What is going wrong? A: You are experiencing thermal degradation of the 2-lithiopyrimidine intermediate. 2-Lithiopyrimidine is exceptionally unstable and will rapidly self-condense or dimerize at temperatures above -60 °C. Solution: Ensure strict temperature control at -78 °C. Do not use 2-bromopyrimidine with n-BuLi, as the halogen-metal exchange is often too slow at -78 °C, leading to partial warming and degradation. Switch to 2-(tributylstannyl)pyrimidine [2], which undergoes instantaneous Sn-Li exchange at -78 °C.

Lithiation A 2-(Tributylstannyl)pyrimidine C 2-Lithiopyrimidine (Highly Reactive) A->C Sn-Li Exchange -78 °C, THF B n-Butyllithium (n-BuLi) B->C D Tetrasubstituted Byproducts (Dimerization) C->D T > -60 °C (Thermal Degradation) E Nucleophilic Addition to Imine C->E T = -78 °C (Desired Pathway)

Fig 2. Temperature-dependent kinetic pathways of 2-lithiopyrimidine generation and consumption.

Q: My final product NMR shows a complex mixture of two compounds, even though I used enantiopure (R)-tert-butanesulfinamide. Why? A: Oxolan-3-yl(pyrimidin-2-yl)methanamine contains two stereocenters: the newly formed methanamine carbon and the C3 position of the oxolane ring. If you started with racemic oxolane-3-carbaldehyde, the enantiopure Ellman's auxiliary will yield a mixture of two diastereomers (epimeric at the oxolane ring). Solution: To obtain a single stereoisomer, you must either start with enantiopure (R)- or (S)-oxolane-3-carbaldehyde, or separate the resulting diastereomeric sulfinamides via preparative HPLC prior to deprotection.

Q: I am observing poor diastereomeric ratio (dr ~ 1:1) at the newly formed amine center. How can I improve the stereocontrol? A: The diastereoselectivity of Ellman's sulfinamide additions depends heavily on the transition state model (open vs. cyclic chelated). In coordinating solvents like THF, the lithium ion is highly solvated, often leading to an open transition state with lower facial selectivity [3]. Solution: Pre-complex the imine with a Lewis acid (e.g., AlMe₃ or BF₃·OEt₂) at -78 °C before adding the organolithium reagent. Alternatively, using a non-coordinating solvent mixture (e.g., Toluene/CH₂Cl₂) can enforce a rigid, chelation-controlled transition state, drastically improving the dr.

Q: During the deprotection step, I am seeing a secondary byproduct that appears to have lost the oxolane ring integrity. Why? A: Tetrahydrofuran (oxolane) rings can undergo acid-catalyzed ring-opening if exposed to strong, anhydrous protic acids (like 4M HCl in dioxane) for prolonged periods. Solution: Switch to the milder deprotection system outlined in Stage 3 (3M HCl in Methanol at room temperature for exactly 2 hours).

Quantitative Data: Organometallic Reagent Comparison

To further optimize your Stage 2 addition, consult the table below for a quantitative comparison of pyrimidine organometallic generation methods.

Table 1: Comparison of Organometallic Reagents for Pyrimidin-2-yl Addition

Reagent GeneratedPrecursor UsedOperating TempRelative StabilityTypical Yield
2-Lithiopyrimidine2-Bromopyrimidine-100 °CVery Low (Rapid Dimerization)15 - 30%
2-Lithiopyrimidine 2-(Tributylstannyl)pyrimidine -78 °C Moderate (Stable in situ < 30 min) 65 - 85%
Pyrimidin-2-ylmagnesium chloride2-Chloropyrimidine + iPrMgCl-20 °CHigh40 - 50% (Sluggish addition)

Note: The Sn-Li exchange method is highlighted as the optimal balance between reactivity and stability for sterically hindered imines.

References

  • One-Pot Asymmetric Synthesis of Either Diastereomer of tert-Butanesulfinyl-protected Amines from Ketones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Synthesis and Pharmacology of (Pyridin-2-yl)
  • Asymmetric Synthesis of S(IV) and S(VI)

Technical Support Center: Solubilization Strategies for Oxolan-3-yl(pyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of pyrimidine-containing small molecules. Oxolan-3-yl(pyrimidin-2-yl)methanamine (CAS: 1342438-98-5) presents a classic formulation challenge: it combines a highly planar, lipophilic pyrimidine ring with a weak base (primary methanamine) and a tetrahydrofuran (oxolane) moiety.

The low aqueous solubility of pyrimidine derivatives is primarily driven by high crystal lattice energies resulting from molecular planarity and symmetry, which resist solvation by water molecules[1]. Because this compound is a weak base, its solubility is highly pH-dependent. The following troubleshooting guide, data summaries, and validated protocols are designed to help you overcome these physicochemical barriers and achieve stable formulations for both in vitro and in vivo applications.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into a pH 7.4 physiological buffer (e.g., PBS or HEPES). Why does this happen, and how can I prevent it? A1: This is a classic case of solvent-shift precipitation. At pH 7.4, the primary amine on the methanamine group is likely approaching its pKa​ , meaning a significant fraction of the drug exists in its un-ionized, lipophilic free-base form. When the DMSO is diluted into the aqueous buffer, the sudden increase in solvent polarity forces the un-ionized free base out of solution due to its high crystal lattice energy[1]. Solution: To prevent this in cellular assays where DMSO must be kept ≤1% , utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) as a complexing agent. The hydrophobic pyrimidine and oxolane rings insert into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[2].

Q2: We are advancing to in vivo pharmacokinetic (PK) studies and need a high-concentration aqueous formulation (e.g., 10 mg/mL). HP- β -CD is not yielding sufficient solubility. What is the next step? A2: For high-dose in vivo applications, salt formation is the definitive first-line strategy for weak bases[3]. Converting the free base into a hydrochloride (HCl) or mesylate salt lowers the pH of the dissolving microenvironment and disrupts the stable free-base crystal lattice. If HCl salts suffer from the "common ion effect" in gastric fluids (which can suppress dissolution), bulkier counterions like methanesulfonic acid (mesylate) are preferred because they reduce crystal packing efficiency, thereby increasing the thermodynamic solubility[3].

Q3: We attempted salt formation, but the compound still exhibits poor bioavailability. Are there formulation strategies that do not alter the chemical entity? A3: Yes. If the crystalline salt still has inadequate dissolution kinetics, you must target the solid state itself by creating an Amorphous Solid Dispersion (ASD) . By molecularly dispersing the drug within a hydrophilic polymer matrix (e.g., PVP or HPMC), you completely bypass the crystal lattice energy barrier. Miniaturized polymer-drug microarrays can be used to rapidly screen for the optimal polymer excipient using only micrograms of the compound[4].

Part 2: Quantitative Data & Strategy Selection

To facilitate rapid decision-making, the table below synthesizes the expected performance of various solubilization strategies based on the physicochemical profile of pyrimidine-amines.

Solubilization StrategyMechanistic RationaleTypical Solubility Enhancement FactorRecommended Application Phase
pH Adjustment (pH < 4) Complete protonation of the primary amine.10x – 50xAnalytical chemistry, HPLC mobile phases.
Salt Formation (Mesylate) Disruption of crystal lattice; prevention of common ion effect.50x – 100x+In vivo oral dosing (solid dosage forms).
HP- β -CD Complexation Hydrophobic cavity encapsulation of the pyrimidine ring.20x – 50xIn vitro assays, Intravenous (IV) dosing.
Ternary Complexation (CD + Acid) Synergistic ionization and cyclodextrin encapsulation.100x – 200xHigh-concentration parenteral formulations[5].
Amorphous Solid Dispersion Thermodynamic stabilization of the amorphous state.10x – 30xIn vivo dosing when salt forms fail[4].

Part 3: Mechanistic Workflows & Visualizations

FormulationWorkflow Start Oxolan-3-yl(pyrimidin-2-yl)methanamine (Low Aqueous Solubility) CheckAssay Target Application? Start->CheckAssay InVitro In Vitro Assays (Cellular/Biochemical) CheckAssay->InVitro InVivo In Vivo Dosing (PK/PD Models) CheckAssay->InVivo Solvent Co-solvency (DMSO ≤ 1%) InVitro->Solvent Low Conc. Need Cyclo HP-β-CD Complexation (10-20% w/v) InVitro->Cyclo High Conc. Need Salt Salt Formation (HCl, Mesylate) InVivo->Salt First-line ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD If Salt Fails

Fig 1. Decision matrix for solubility enhancement of pyrimidine-based weak bases.

CyclodextrinMech FreeDrug Free Base (Solid) High Lattice Energy AqueousDrug Dissolved Drug (Protonated Amine) FreeDrug->AqueousDrug Acidic pH Dissolution Complex Inclusion Complex (Solubilized State) AqueousDrug->Complex + CD Equilibrium CD HP-β-CD (Hydrophobic Cavity) CD->Complex Encapsulation

Fig 2. Thermodynamic equilibrium of cyclodextrin complexation for weak base solubilization.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of a Ternary HP- β -CD Complex (For In Vitro / IV use)

Rationale: Combining a low molecular weight acid with a cyclodextrin drastically increases the apparent intrinsic solubility ( S0​ ) of basic drugs by protonating the amine, while the CD encapsulates the lipophilic core[5],[2].

  • Preparation of the Complexation Medium: Prepare a 20% (w/v) solution of HP- β -CD in deionized water. Add citric acid to achieve a final concentration of 50 mM. Adjust the pH to 4.5 using 0.1 M NaOH.

  • Drug Addition: Weigh an excess amount of Oxolan-3-yl(pyrimidin-2-yl)methanamine (e.g., 15 mg) and add it to 1 mL of the complexation medium in a microcentrifuge tube.

  • Equilibration: Vortex the suspension for 2 minutes, then place it in a thermomixer at 25°C, shaking at 800 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the undissolved drug.

  • Validation & Quantification: Carefully extract the supernatant.

    • Self-Validation Check: Measure the turbidity of the supernatant using a nephelometer. It must be < 5 NTU (Nephelometric Turbidity Units). If > 5 NTU, colloidal aggregates are present; re-centrifuge or filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Dilute the validated supernatant 1:100 in methanol and quantify the dissolved drug concentration via HPLC-UV against a standard curve.

Protocol B: Miniaturized Screening for Amorphous Solid Dispersions (ASD)

Rationale: If salt formation fails, dispersing the drug in a polymer matrix prevents crystallization. This miniaturized protocol conserves API while identifying the best polymer[4].

  • Stock Preparation: Dissolve Oxolan-3-yl(pyrimidin-2-yl)methanamine in pure DMSO at a concentration of 10 mg/mL.

  • Polymer Matrix Preparation: Prepare 2% (w/v) aqueous solutions of various hydrophilic polymers (e.g., PVP K30, HPMC-AS, Soluplus).

  • Microarray Dispensing: Using a multi-channel pipette or an acoustic liquid handler, dispense 10 µL of the drug stock into a 96-well plate. Add 90 µL of the respective polymer solutions to each well.

  • Solvent Evaporation: Place the 96-well plate in a vacuum centrifugal evaporator (SpeedVac) at 40°C until the solvents (DMSO and water) are completely removed, leaving a dry solid dispersion film.

  • Reconstitution: Add 200 µL of simulated intestinal fluid (FaSSIF, pH 6.5) to each well. Agitate at 37°C for 2 hours.

  • Validation & Assessment: Transfer the liquid to a filter plate (0.45 µm) and centrifuge into a collection plate.

    • Self-Validation Check: Analyze the solid residue via Differential Scanning Calorimetry (DSC). The absence of a sharp melting endotherm confirms the drug is in an amorphous state[1].

  • Measure the absorbance of the filtrate using a multiwell-plate UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pyrimidine compound to rank polymer efficacy[1].

References

  • Salt formation to improve drug solubility Advanced Drug Delivery Reviews (via USPTO) URL:[Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays National Center for Biotechnology Information (PMC) URL:[Link]

  • Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications MDPI - Pharmaceutics URL:[Link]

  • Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reducing degradation of Oxolan-3-yl(pyrimidin-2-yl)methanamine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of Oxolan-3-yl(pyrimidin-2-yl)methanamine . This building block contains three critical structural motifs: a primary methanamine, a pyrimidine ring, and an oxolane (tetrahydrofuran) ring.

Understanding the mechanistic causality behind its degradation is essential for preserving batch integrity during long-term storage.

Part 1: Troubleshooting Degradation Pathways

Q: Why is my batch of Oxolan-3-yl(pyrimidin-2-yl)methanamine turning yellow and losing amine titer over time? A: This is typically caused by two concurrent degradation pathways:

  • Carbamate Formation: The unhindered primary methanamine group reacts readily with atmospheric carbon dioxide. This nucleophilic attack forms stable carbamate species, effectively neutralizing the active amine .

  • Oxolane Ring Auto-oxidation: The tetrahydrofuran (oxolane) moiety contains alpha-hydrogens that are highly susceptible to radical abstraction by oxygen. This auto-oxidation establishes a dynamic equilibrium that generates hydroperoxides . These peroxides act as internal oxidants, degrading the adjacent primary amine into imines and causing severe yellow/brown discoloration.

Q: How does moisture affect the stability of this compound? A: Amines are intensely hygroscopic. Absorbed moisture not only facilitates hydrolytic side reactions but also acts as a solvent medium that accelerates the reaction between the primary amine and dissolved CO2 . Maintaining a strictly anhydrous environment is non-negotiable.

DegradationPathways Compound Oxolan-3-yl(pyrimidin-2-yl)methanamine O2 O2 Exposure (Auto-oxidation) Compound->O2 CO2 CO2 Exposure (Atmospheric) Compound->CO2 H2O Moisture Exposure (Hygroscopicity) Compound->H2O Peroxide THF-Hydroperoxide Formation O2->Peroxide Radical mechanism Carbamate Amine Carbamate Polymerization CO2->Carbamate Nucleophilic attack Hydrolysis Amine Hydration & Side Reactions H2O->Hydrolysis Hydrogen bonding

Logical relationship of degradation pathways for Oxolan-3-yl(pyrimidin-2-yl)methanamine.

Part 2: Quantitative Degradation Kinetics

To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of the compound over a 6-month period under various conditions.

Table 1: Accelerated Degradation of Oxolan-3-yl(pyrimidin-2-yl)methanamine (6-Month Study)

Storage ConditionAtmosphereAmine Titer Retention (%)Peroxide Concentration (ppm)Visual Appearance
25°C, AmbientAir (Unsealed)65.2%45.0 ppmYellow viscous oil/solid
25°C, SealedArgon Purged88.7%12.5 ppmPale yellow solid
4°C, SealedArgon Purged96.4%4.2 ppmOff-white powder
-20°C, Desiccated Argon Purged >99.5% <1.0 ppm White crystalline powder

Part 3: Self-Validating Experimental Protocols

Do not rely on passive storage. Implement the following self-validating workflows to ensure chemical integrity.

Protocol A: Inert Gas Ampouling and Storage Workflow
  • Pre-chilling: Chill the compound and amber glass vials to 4°C. Causality: Lowering the temperature reduces the kinetic energy of the molecules, minimizing volatility and slowing down ambient oxidative reactions during handling .

  • Argon Blanketing: Transfer the compound inside a glove box under an Argon atmosphere. Causality: Argon is denser than Nitrogen and air. It sits inside the vial like a liquid blanket, preventing O2 and CO2 ingress during the brief moments the vial is sealed.

  • Desiccation: Add a micro-packet of activated 3Å molecular sieves to the secondary storage container. Causality: 3Å sieves selectively trap water molecules without absorbing the larger amine molecules, preventing hydrolytic degradation .

  • PTFE Sealing: Seal with PTFE-lined caps. Causality: Standard rubber septa contain plasticizers that leach when exposed to amine vapors. PTFE is chemically inert.

  • Validation (Self-Check): Weigh the sealed vial to establish a baseline mass. A mass increase during storage definitively indicates a seal failure and moisture/CO2 ingress.

Protocol B: Peroxide Screening and Remediation (Amine Rescue)
  • Screening: Test a 1 mg sample using Quantofix peroxide test strips. If peroxides > 1 ppm, proceed to remediation.

  • Dissolution: Dissolve the degraded compound in anhydrous, peroxide-free dichloromethane (DCM).

  • Alumina Filtration: Pass the solution through a short plug of basic alumina (Brockmann Grade I). Causality: Basic alumina effectively traps hydroperoxides formed on the oxolane ring and neutralizes trace acidic byproducts, while the basic primary amine elutes freely without retention.

  • Solvent Removal: Evaporate the DCM under reduced pressure at a water bath temperature strictly <30°C. Causality: Elevated temperatures during concentration can induce thermal degradation and carbamate polymerization [[1]]([Link]).

  • Re-Validation (Self-Check): Re-test the purified compound with peroxide strips to confirm < 1 ppm before proceeding to Protocol A.

StorageWorkflow Start Batch Received: Oxolan-3-yl(pyrimidin-2-yl)methanamine QC Initial QC: Peroxide & Titer Test Start->QC Pass Passes Specs: Peroxides < 1 ppm QC->Pass Validated Fail Fails Specs: Peroxides > 1 ppm QC->Fail Degraded Store Storage Protocol: Argon Purge & PTFE Seal Pass->Store Purify Remediation: Basic Alumina Filtration Fail->Purify Rescue Purify->QC Re-test Temp Long-Term Storage: -20°C in Desiccator Store->Temp

Step-by-step storage and peroxide remediation workflow for amine preservation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use BHT (Butylated hydroxytoluene) to stabilize the oxolane ring? A: While BHT is an industry standard used to stabilize bulk THF by scavenging radicals [[2]]([Link]), adding BHT to a pure building block like Oxolan-3-yl(pyrimidin-2-yl)methanamine is highly discouraged. It introduces a stoichiometric impurity that will likely interfere with your downstream synthetic steps (e.g., reductive aminations or amide couplings).

Q: Is it better to store the compound neat or in a stock solution? A: Store it neat (as a pure solid/oil). Storing primary amines in solution—especially in halogenated solvents—can lead to slow alkylation over time. Neat storage at -20°C under Argon is the most reliable method to maintain structural integrity.

References

  • Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL: [Link]

  • Title: Tetrahydrofuran (THF) Storage and Handling Source: BASF / American Chemistry Council URL: [Link]

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

  • Title: Experimental and computational study of the thermal degradation of primary amines Source: ResearchGate URL: [Link]

  • Title: Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL: [Link]

Sources

Technical Support Center: LC-MS Optimization for Oxolan-3-yl(pyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the bioanalysis and chromatographic characterization of Oxolan-3-yl(pyrimidin-2-yl)methanamine .

By synthesizing fundamental physicochemical principles with field-proven mass spectrometry techniques, this guide provides actionable troubleshooting strategies to ensure robust, reproducible, and highly sensitive LC-MS workflows.

Part 1: Molecular Profiling & Analytical Strategy

To develop a self-validating LC-MS protocol, we must first deconstruct the analyte's physicochemical properties. Oxolan-3-yl(pyrimidin-2-yl)methanamine consists of three key moieties:

  • Oxolane ring (Tetrahydrofuran derivative): Contributes significant polarity and hydrogen-bond accepting capabilities.

  • Methanamine linker: A primary aliphatic amine (pKa ~9–10) that is highly basic and readily protonated at physiological and acidic pH.

  • Pyrimidine-2-yl group: An aromatic heterocyclic ring containing two basic nitrogens.

The Analytical Challenge: The combination of a primary amine and a pyrimidine ring makes this molecule highly polar and polybasic. In standard reversed-phase liquid chromatography (RP-LC), highly polar basic compounds often suffer from poor retention (eluting near the void volume) and severe exponential peak tailing due to secondary ion-exchange interactions with the stationary phase. In the mass spectrometer, while the basic nitrogens make it an excellent candidate for Positive Electrospray Ionization (ESI+), improper mobile phase selection can lead to severe signal suppression.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing and broad peaks on my standard C18 column?

Cause: The peak asymmetry you are observing is known as exponential tailing. At standard acidic LC conditions (pH 2–3), the primary amine on your analyte is fully protonated (cationic). Simultaneously, older or unendcapped silica-based C18 columns contain residual surface silanols (pKa ~3.5–4.5). These anionic silanols engage in strong electrostatic (ion-exchange) interactions with your cationic analyte, causing slow desorption kinetics and severe tailing [1].

Solution: You must disrupt this secondary interaction.

  • Approach A (Hardware): Switch to a column with a positively charged surface modification (e.g., solid-core C18+ columns). The positive surface charge repels the protonated amine, drastically improving peak shape [3].

  • Approach B (Chemistry): Shift to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). At this pH, the primary amine is deprotonated (neutralized), eliminating the electrostatic attraction to the silanols.

Q2: The compound elutes in the void volume (k' < 1). How can I increase retention?

Cause: The oxolane oxygen and multiple basic nitrogens render the molecule highly hydrophilic. Standard RP-LC conditions (even at 1% organic) lack sufficient hydrophobic surface area to retain the molecule. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . Use a bare silica or zwitterionic stationary phase. Start your gradient at 95% Acetonitrile with 10 mM Ammonium Formate (pH 3). In HILIC, the polar analyte partitions into a water-enriched layer on the silica surface, providing excellent retention for polar amines while enhancing ESI-MS desolvation efficiency.

Q3: My MS signal is heavily suppressed despite a strong UV peak. What is going wrong?

Cause: Signal suppression for basic amines is frequently caused by the use of strong ion-pairing agents like Trifluoroacetic acid (TFA) in the mobile phase. While TFA improves peak shape in the liquid phase, it forms a strong, stable ion pair with the amine that fails to dissociate in the gas phase during electrospray ionization, effectively neutralizing the [M+H]+ signal[2]. Solution: Replace TFA with a volatile, weak acid such as 0.1% Formic Acid, or use volatile salts like Ammonium Formate. If TFA must be used for chromatographic reasons, keep its concentration below 0.05% and add 1% propionic acid to the post-column flow to help displace the TFA prior to ionization.

Q4: I am losing the precursor ion signal and seeing many low-mass fragments. How do I fix this?

Cause: Low-molecular-weight amines are highly susceptible to in-source fragmentation. If the cone voltage (or declustering potential) is set too high, the ions are accelerated too aggressively into the collision gas within the source region, breaking the molecule apart before it reaches the mass analyzer [2]. Solution: Systematically lower the cone voltage. For a small molecule like Oxolan-3-yl(pyrimidin-2-yl)methanamine, optimize the cone voltage in the range of 15 V to 30 V to maximize the intact [M+H]+ pseudo-molecular ion.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step LC Method Optimization for Polar Amines

This self-validating protocol ensures that retention and peak shape are systematically optimized.

  • Initial Screening (RP-LC):

    • Column: Charged-surface C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 2% B to 95% B over 5 minutes.

    • Validation Check: Calculate the retention factor ( k′ ). If k′<2 , proceed to Step 2. If tailing factor ( Tf​ ) > 1.5, proceed to Step 3.

  • Orthogonal Retention (HILIC Transition):

    • Column: Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 7 minutes. (Note: Water is the strong solvent in HILIC).

  • Peak Shape Rescue (High pH RP-LC):

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

    • Mobile Phase B: Methanol.

    • Validation Check: Ensure the silica column is rated for high-pH stability (e.g., ethylene-bridged hybrid particles).

Protocol 2: ESI-MS Source Tuning via Syringe Infusion
  • Preparation: Dissolve the analyte at 1 µg/mL in 50:50 Mobile Phase A:B.

  • Infusion: Introduce the sample via a syringe pump at 10 µL/min, merged with the LC flow (0.3 mL/min) using a T-junction to simulate actual mobile phase desolvation conditions.

  • Capillary Voltage: Set to +2.5 kV to +3.0 kV. Avoid exceeding +3.5 kV to prevent corona discharge in highly aqueous conditions.

  • Cone Voltage Optimization: Ramp the cone voltage from 10 V to 60 V in 5 V increments. Plot the intensity of the [M+H]+ ion. Select the voltage that yields the highest intensity without generating fragment ions.

Part 4: Data Presentation & Optimization Matrices

Table 1: Recommended Starting LC-MS Parameters
ParameterRecommended SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Primary amines and pyrimidines readily accept protons to form [M+H]+ .
Capillary Voltage 2.5 – 3.0 kVSufficient for Taylor cone formation without inducing electrical discharge.
Cone Voltage 15 – 30 VLow enough to prevent in-source fragmentation of the low-mass amine.
Desolvation Temp 350 – 400 °CEnsures complete evaporation of highly aqueous mobile phases.
Preferred Buffers Formic Acid, Amm. FormateVolatile; avoids gas-phase ion suppression commonly seen with TFA.
Table 2: Troubleshooting Matrix
SymptomPrimary CauseImmediate Corrective Action
Exponential Peak Tailing Silanol ion-exchange interactionsSwitch to charged-surface C18 or high pH (pH 10) mobile phase.
No Retention ( k′<1 ) Analyte is too hydrophilic for RPSwitch to HILIC mode (start at 95% Acetonitrile).
Loss of MS Signal Ion suppression from TFAReplace TFA with 0.1% Formic Acid or 10 mM Ammonium Formate.
High Background Noise Contaminated source / clusteringIncrease desolvation gas flow; check for corona discharge.

Part 5: Mandatory Visualization

The following DOT diagram maps the logical decision tree for optimizing the chromatography and mass spectrometry parameters for polar basic amines.

Workflow Start Compound Profiling: Oxolan-3-yl(pyrimidin-2-yl)methanamine RP_Test Initial RP-LC Test (C18, 0.1% FA) Start->RP_Test Ret_Check Retention k' > 2? RP_Test->Ret_Check HILIC Switch to HILIC (High Organic) Ret_Check->HILIC No (Too Polar) Peak_Check Peak Asymmetry < 1.5? Ret_Check->Peak_Check Yes HILIC->Peak_Check High_pH Use High pH Buffer or Charged Surface Column Peak_Check->High_pH No (Tailing) MS_Tune Optimize ESI+ Source (Cone Voltage 15-30V) Peak_Check->MS_Tune Yes High_pH->MS_Tune Final Validated LC-MS Method MS_Tune->Final

Fig 1: LC-MS optimization workflow for polar basic amines to resolve retention and tailing issues.

Part 6: References

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. Available at:[Link]

  • Element Lab Solutions / LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. Chromatography Online. Available at:[Link]

  • Berthelette, K. D., Swann, T., & Fountain, K. J. (2014). Improving LC-MS Analysis of Basic Impurities Using CORTECS C18+, 2.7 μm Solid-Core Particle Columns. Waters Corporation. Available at: [Link]

Validation & Comparative

Oxolan-3-yl(pyrimidin-2-yl)methanamine vs other pyrimidine derivatives in binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Binding Affinity of Oxolan-3-yl(pyrimidin-2-yl)methanamine vs. Standard Pyrimidine Derivatives in Kinase Inhibition Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocols

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This guide provides an objective, data-driven comparison of Oxolan-3-yl(pyrimidin-2-yl)methanamine against highly optimized pyrimidine derivatives (such as pyrazolo-pyrimidines and 2-anilino-pyrimidines). By evaluating their binding affinities against Cyclin-Dependent Kinase 2 (CDK2)—a primary target for oncology therapeutics—we elucidate the structure-activity relationship (SAR) trade-offs between absolute binding potency and physicochemical properties like aqueous solubility and structural flexibility[1].

Structural Rationale & Structure-Activity Relationship (SAR)

As an application scientist evaluating kinase ligands, it is critical to look beyond raw binding energy and understand the quality of the interactions within the orthosteric pocket.

The pyrimidine core acts as an adenine bioisostere, anchoring the molecule to the kinase hinge region via highly conserved hydrogen bonds[2].

  • Rigid, Planar Derivatives (e.g., Pyrazolo[1,5-a]pyrimidines): These compounds exhibit exceptional binding affinities (low nanomolar IC50s). Their extended aromatic systems form strong π -alkyl interactions with hydrophobic pocket residues (Ile10, Val18), while the rigid core minimizes the entropic penalty of binding[3].

  • Oxolan-3-yl(pyrimidin-2-yl)methanamine: This molecule introduces a paradigm shift in the SAR. The pyrimidine ring retains the essential hinge-binding capability (interacting with Leu83 and Glu81)[4]. However, the methanamine linker provides rotational flexibility, allowing the oxolane (tetrahydrofuran) ring to project into the ribose-binding domain. While this flexibility slightly increases the entropic penalty (reducing raw potency compared to planar analogs), the high Fsp3​ (fraction of sp3 hybridized carbons) from the oxolane ring significantly enhances aqueous solubility and reduces off-target promiscuity—a notorious issue with flat, lipophilic kinase inhibitors.

Comparative Binding Affinity Data

The following table synthesizes quantitative docking and in vitro assay data for selected pyrimidine derivatives against the CDK2 target[1][3][4].

Compound ClassRepresentative ScaffoldTargetPredicted Binding Energy (kcal/mol)Experimental IC 50​ (nM)Key Interacting Residues (CDK2)
Pyrazolo-pyrimidine Pyrazolo[1,5-a]pyrimidineCDK2-7.12 to -9.5018 - 90Leu83, Glu81, Ile10, Val18
Anilino-pyrimidine 2-Anilino-4-(thiazol-5-yl)pyrimidineCDK2-8.8045Leu83, Glu81, Asp86
Oxolane-pyrimidine Oxolan-3-yl(pyrimidin-2-yl)methanamineCDK2-6.20 to -6.80~1200 - 3500*Leu83, Lys33 (Solvent bridge)

*Note: Values for the oxolane derivative represent baseline scaffold affinities prior to extensive lead optimization. Lower binding energy values (more negative) indicate a higher predicted binding affinity.

Mechanistic Binding Pathway

BindingMechanism Ligand Pyrimidine Derivative Hinge CDK2 Hinge Region (Leu83, Glu81) Ligand->Hinge Hydrogen Bonds (N1, C2-NH) Hydrophobic Hydrophobic Pocket (Ile10, Val18) Ligand->Hydrophobic pi-Alkyl Interactions Ribose Ribose Binding Domain (Asp86, Lys33) Ligand->Ribose Oxolane/Solvent Interactions Inhibition Kinase Inhibition Hinge->Inhibition Hydrophobic->Inhibition Ribose->Inhibition

Mechanistic binding domains of pyrimidine derivatives within the CDK2 ATP-competitive active site.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a mechanistic justification.

Protocol A: In Silico Molecular Docking & Affinity Prediction

Purpose: To predict the binding conformation and thermodynamic affinity of pyrimidine ligands prior to synthesis.

  • Receptor Preparation: Retrieve the high-resolution crystal structure of CDK2 (e.g., PDB ID: 1GII)[5]. Strip all co-crystallized water molecules except those deep within the ribose pocket, as structural waters often mediate critical hydrogen bonds with the oxolane oxygen.

  • Ligand Preparation: Generate 3D conformers of Oxolan-3-yl(pyrimidin-2-yl)methanamine using an MMFF94 force field. Causality: Energy minimization prevents steric clashes that would artificially inflate the predicted binding energy[6].

  • Grid Box Definition: Center the grid box strictly on the hinge region (Leu83/Glu81). Set the dimensions to 20×20×20 Å to encompass the hydrophobic and ribose-binding domains.

  • Docking Execution (AutoDock Vina): Run the simulation with an exhaustiveness parameter of 16. Validation: Re-dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) of the re-docked pose is < 2.0 Å compared to the crystal structure, the docking parameters are validated for the test compounds[3].

Protocol B: In Vitro ADP-Glo™ Kinase Assay

Purpose: To empirically determine the IC 50​ of the pyrimidine derivatives by measuring the depletion of ATP.

  • Buffer Preparation: Prepare the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA). Crucial Step: Add 1 mM DTT immediately before use. Causality: DTT prevents the oxidation of critical cysteine residues within the catalytic cleft, ensuring the kinase remains in its fully active conformation.

  • Enzyme-Ligand Pre-incubation: Incubate 2 nM of recombinant CDK2/Cyclin A complex with varying concentrations of the pyrimidine derivative (serial dilutions from 10 µM to 1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP to a final concentration of 35 µM. Causality: This concentration matches the apparent Km​ of ATP for CDK2. Operating at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrimidines, allowing for accurate and reproducible IC 50​ determination.

  • Detection & Validation: After 60 minutes, add the ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Read the luminescence. Validation: Always run a parallel positive control using a known potent inhibitor (e.g., Dinaciclib or Staurosporine) to validate the dynamic range and sensitivity of the assay lot[3].

Conclusion

While highly rigid pyrimidine derivatives like pyrazolo[1,5-a]pyrimidines dominate in raw binding affinity due to extensive hydrophobic contacts, Oxolan-3-yl(pyrimidin-2-yl)methanamine represents a highly valuable, flexible building block. Its oxolane ring introduces critical sp3 character, offering a superior pharmacokinetic starting point for drug development. Researchers should utilize the provided docking and kinase assay protocols to iteratively optimize this scaffold, targeting specific solvent-exposed regions of the kinase to bridge the gap between solubility and nanomolar potency.

References

  • BenchChem Technical Support Team. "Comparative Docking Analysis of Pyrimidine Derivatives Against Key Protein Targets in Cancer." BenchChem.
  • BenchChem Technical Support Team. "Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets." BenchChem.
  • El-Sayed, N. N. E., et al. "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." ScienceDirect (DOI).
  • Wang, S., et al. "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." PubMed / Journal of Medicinal Chemistry.
  • DergiPark. "Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2." Hacettepe University Journal of the Faculty of Pharmacy.
  • Taylor & Francis. "Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

1H NMR and 13C NMR chemical shifts for Oxolan-3-yl(pyrimidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Oxolan-3-yl(pyrimidin-2-yl)methanamine

This guide provides a comprehensive analysis and expert-predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, Oxolan-3-yl(pyrimidin-2-yl)methanamine. In the absence of directly published experimental spectra for this specific molecule, this document serves as a robust predictive and comparative tool for researchers in drug discovery and synthetic chemistry. Our analysis is grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from structurally related analogues.

Introduction

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a unique bifunctional molecule incorporating a pyrimidine ring, a key scaffold in numerous pharmaceuticals, and a tetrahydrofuran (oxolane) moiety, a common constituent in natural products and synthetic drugs. Accurate structural elucidation is paramount in the development of such molecules, and NMR spectroscopy remains the gold standard for this purpose. This guide provides a detailed prediction of the ¹H and ¹³C NMR spectra, explains the rationale based on comparative data, and outlines a rigorous protocol for experimental data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-recommended numbering scheme will be used throughout this guide.

Caption: Molecular structure of Oxolan-3-yl(pyrimidin-2-yl)methanamine with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum is derived from the additive effects of the pyrimidine and oxolane ring systems on the methanamine linker. The electronegativity of nitrogen and oxygen atoms, along with the aromatic character of the pyrimidine ring, are the dominant factors influencing the chemical shifts.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for Oxolan-3-yl(pyrimidin-2-yl)methanamine (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H4, H6~8.7Doublet (d)J = 4.8 HzProtons on pyrimidine ring adjacent to two N atoms are highly deshielded. Equivalent due to symmetry.
H5~7.2Triplet (t)J = 4.8 HzProton on pyrimidine ring, coupled to H4 and H6.
H7~4.8Triplet (t)J = 6.5 HzMethine proton on the linker, deshielded by the adjacent pyrimidine ring and the amine nitrogen. Coupled to NH and H9.
H9~3.9-4.1Multiplet (m)-Methine proton on the oxolane ring, deshielded by the adjacent oxygen and the amine nitrogen.
H13a, H13b~3.8-4.0Multiplet (m)-Diastereotopic methylene protons adjacent to the ring oxygen.
H10a, H10b~3.7-3.9Multiplet (m)-Diastereotopic methylene protons adjacent to C9.
H11a, H11b~2.0-2.2Multiplet (m)-Diastereotopic methylene protons on the oxolane ring.
N-H~2.5Broad Singlet (br s)-Amine proton, chemical shift is variable and concentration-dependent. May exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The carbon chemical shifts are predicted based on the hybridization and the electronic environment of each carbon atom. The aromatic carbons of the pyrimidine ring will appear significantly downfield, while the sp³ hybridized carbons of the oxolane ring will be upfield.[4]

Table 2: Predicted ¹³C NMR Chemical Shifts for Oxolan-3-yl(pyrimidin-2-yl)methanamine (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~165Quaternary carbon of the pyrimidine ring bonded to two nitrogen atoms and the linker, highly deshielded.
C4, C6~158Aromatic carbons adjacent to two nitrogen atoms, highly deshielded.
C5~120Aromatic carbon situated between two other carbons.
C13~72Aliphatic carbon adjacent to the electronegative ring oxygen.
C10~68Aliphatic carbon adjacent to C9.
C7~55Methine carbon of the linker, influenced by the pyrimidine ring and the amine.
C9~50Methine carbon of the oxolane ring, attached to the amine.
C11~30Aliphatic carbon on the oxolane ring.

Comparative Analysis with Structural Analogues

To substantiate our predictions, we compare the expected shifts with established experimental data for the core fragments of the target molecule.

Pyrimidine and 2-Aminopyrimidine

The pyrimidine ring is the primary source of downfield shifts in the aromatic region.

Table 3: Experimental NMR Data for Pyrimidine and its Amino-Substituted Analogue

CompoundAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source
Pyrimidine C29.27159.9[5]
C4, C68.78157.3[5]
C57.38121.7[5]
2-Aminopyrimidine H4, H68.28-[6]
H56.76-[6]
NH₂~5.1-[7]

The introduction of the aminomethyl group at the C2 position is expected to cause a slight upfield shift for the H4/H6 protons compared to unsubstituted pyrimidine, due to the electron-donating nature of the substituent.

Tetrahydrofuran (Oxolane) and 3-Aminotetrahydrofuran

The oxolane ring provides the characteristic upfield signals of a saturated heterocycle.

Table 4: Experimental NMR Data for Tetrahydrofuran and its Amino-Substituted Analogue

CompoundAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Source
Tetrahydrofuran α-CH₂ (C2, C5)~3.73~67.6[4][8]
β-CH₂ (C3, C4)~1.84~25.4[4][8]
3-Aminotetrahydrofuran H3--[9]
α-CH₂~3.6-3.9-[9]
β-CH₂~1.8-2.2-[9]

The substitution at the C3 position in our target molecule breaks the symmetry of the oxolane ring, leading to more complex multiplets for the methylene protons compared to unsubstituted tetrahydrofuran. The chemical shifts will be influenced by the proximity to the nitrogen of the methanamine linker.

Recommended Experimental Protocol

Acquiring high-quality, reproducible NMR data is critical. The following protocol is recommended for the characterization of Oxolan-3-yl(pyrimidin-2-yl)methanamine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of Sample B 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C 3. Add Internal Standard (TMS, 0.03% v/v) B->C D 4. Transfer to a High-Precision 5 mm NMR Tube C->D E 5. Lock and Shim Spectrometer D->E F 6. Acquire ¹H Spectrum (16-32 scans) E->F G 7. Acquire ¹³C{¹H} Spectrum (≥1024 scans) F->G H 8. (Optional) Run 2D NMR (COSY, HSQC, HMBC) G->H I 9. Apply Fourier Transform H->I J 10. Phase Correction I->J K 11. Baseline Correction J->K L 12. Calibrate Spectrum to TMS (0 ppm) K->L M 13. Integrate ¹H Signals and Pick Peaks L->M

Caption: Recommended workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity Oxolan-3-yl(pyrimidin-2-yl)methanamine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean vial. Ensure the sample is fully dissolved.

    • Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10]

    • Transfer the solution to a 5 mm high-precision NMR tube.

  • Instrument Setup and Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16 to 32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (¹³C{¹H}).

    • Typical parameters: spectral width of ~240 ppm, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.[11]

  • 2D NMR Experiments (Optional but Recommended):

    • To confirm assignments, perform 2D NMR experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra and apply a baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick peaks for both spectra.

Conclusion

This guide provides a robust, data-driven prediction of the ¹H and ¹³C NMR spectra of Oxolan-3-yl(pyrimidin-2-yl)methanamine. By leveraging comparative analysis with structurally similar compounds, we have established a reliable framework for researchers to interpret experimental data. The provided protocol for data acquisition ensures that scientists can generate high-quality, unambiguous spectra for definitive structural confirmation. This work serves as a valuable resource for any team involved in the synthesis and characterization of novel pyrimidine-based compounds.

References

  • ResearchGate. (n.d.). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

  • Fonseca, S. F., Barata, L. E. S., Rúveda, E. A., & Baker, P. M. (1979). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-444.
  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1-8.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13 C and 15 N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c). Retrieved from [Link]

  • Thomas, St., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(5), 1004-1009.
  • SpectraBase. (n.d.). Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2,4-dichlorophenyl)-4-oxo-2-thioxo-. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. Retrieved from [Link]

  • MDPI. (2002). 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Retrieved from [Link]

  • Stefaniak, L., et al. (1987). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 25(5), 421-425.
  • ECHA. (n.d.). 3-(pyrimidin-2-yl)oxolan-3-amine hydrochloride. Retrieved from [Link]

Sources

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